The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and structural analysis over generic descriptions.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and structural analysis over generic descriptions.
Core Scaffold Analysis & Synthetic Methodology
Executive Summary: The "Privileged" Heterocycle
7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CMDB) represents a critical pharmacophore in modern medicinal chemistry. Belonging to the class of 1,4-benzoxazines , this scaffold serves as the structural core for several blockbuster therapeutics, most notably the fluoroquinolone antibiotic Levofloxacin (where the benzoxazine ring is fused to the quinoline system).
Beyond its role as an intermediate, the standalone CMDB scaffold exhibits intrinsic bioactivity, modulating potassium channels and serving as a versatile template for nucleophilic substitution at the secondary amine (N4). This guide dissects the molecular architecture, validated synthesis pathways, and physicochemical profiling of CMDB.
Molecular Architecture & Stereochemistry
Structural Definition
The molecule consists of a benzene ring fused to a six-membered morpholine-like heterocyclic ring (oxazine).
System: 1,4-Benzoxazine (Oxygen at pos 1, Nitrogen at pos 4).
Substitution: Chlorine at position 7 (para to the nitrogen); Methyl group at position 3.
Saturation: "3,4-dihydro" indicates saturation of the C3-N4 bond, rendering the heterocycle non-aromatic and flexible.
Stereochemical Implications
The introduction of a methyl group at position 3 creates a chiral center .
Enantiomers: (
)-CMDB and ()-CMDB.
Significance: In the context of Ofloxacin/Levofloxacin, the (
)-enantiomer is up to 128-fold more active than the ()-isomer.[1] For CMDB as a raw material, controlling this stereocenter during synthesis (or via resolution) is a critical quality attribute (CQA).
Conformational Dynamics
Unlike planar aromatic systems, the dihydro-oxazine ring adopts a half-chair conformation. The C3-methyl group prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the ring structure.
Synthetic Pathways (Technical Protocols)
The synthesis of 3-substituted 1,4-benzoxazines requires distinguishing between kinetic and thermodynamic control to ensure the substituent lands at position 3 rather than position 2.
Retrosynthetic Analysis
Disconnection: The C3-N4 and O1-C2 bonds are the primary disconnection points.
Precursor:2-Amino-5-chlorophenol . (Note: The chlorine must be para to the amine in the phenol to end up at position 7 in the benzoxazine).
Reagent:Chloroacetone (1-chloropropan-2-one).
Mechanism: O-alkylation followed by intramolecular Schiff base formation and subsequent reduction.
Protocol: Reductive Cyclization
This protocol avoids the formation of the 2-methyl isomer (which occurs if using alpha-halo esters).
Reagents:
2-Amino-5-chlorophenol (1.0 eq)
Chloroacetone (1.1 eq)
Potassium Carbonate (
, 2.5 eq)
Sodium Borohydride (
, 1.5 eq)
Solvent: Acetone (reflux) and Methanol (reduction).
Step-by-Step Workflow:
O-Alkylation (The Critical Step):
Dissolve 2-amino-5-chlorophenol in anhydrous acetone.
Add anhydrous
. Stir for 30 min to generate the phenoxide.
Add chloroacetone dropwise. Reflux for 4-6 hours.
Mechanistic Note: The phenoxide is a harder nucleophile than the aniline nitrogen, favoring O-alkylation first to form the ether intermediate.
Cyclization (Imine Formation):
The intermediate ketone spontaneously condenses with the free amine under reflux conditions to form the imine: 7-chloro-3-methyl-2H-1,4-benzoxazine .
Checkpoint: Monitor by TLC.[2] The disappearance of the starting phenol and appearance of a less polar spot indicates imine formation.
Reduction (Saturation):
Cool the reaction mixture and filter off inorganic salts.
Dissolve the crude imine in Methanol.
Add
portion-wise at 0°C. Stir at room temperature for 2 hours.
Why: The C=N bond is reduced to the C-N single bond, yielding the stable dihydro-benzoxazine.
Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 4:1).
Physicochemical & Spectroscopic Profiling
Accurate characterization is essential to distinguish this molecule from its regioisomers (e.g., 2-methyl derivative).
Predicted NMR Data (Diagnostic Signals)
Based on the benzoxazine scaffold, the following signals are the "fingerprint" for structural validation.
Nucleus
Position
Multiplicity
Shift ( ppm)
Interpretation
1H
C3-Me
Doublet (d)
~1.1 - 1.3
Diagnostic for 3-methyl group.
1H
C3-H
Multiplet (m)
~3.4 - 3.6
Chiral proton; couples with Me and NH.
1H
C2-H
dd (ABX)
~3.8 - 4.2
Diastereotopic protons due to C3 chirality.
1H
N-H
Broad singlet
~3.5 - 4.0
Exchangeable with .
1H
Ar-H
Multiplet
~6.5 - 6.8
Aromatic protons (positions 5, 6, 8).
13C
C3
-
~45 - 50
Carbon adjacent to Nitrogen.
13C
C2
-
~70 - 75
Carbon adjacent to Oxygen (deshielded).
Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).
Molecular Formula:
.
Molecular Weight: 183.63 g/mol .
M+H Peak: Observed at m/z 184.05 .
Isotope Pattern: A characteristic 3:1 ratio at m/z 184 and 186 confirms the presence of one Chlorine atom (
vs ).
Solubility & Lipophilicity
LogP (Predicted): ~2.0 - 2.5.
Solubility: Low in water; soluble in organic solvents (DCM, Methanol, DMSO).
pKa: The N4 nitrogen is a secondary aniline-like amine. Expected pKa ~4.5 - 5.0 (less basic than aliphatic amines due to conjugation with the benzene ring, though the saturation breaks full conjugation).
Applications in Drug Development[3]
Intermediate for Fluoroquinolones
This molecule is a structural analog of the heterocyclic core of Levofloxacin . In the synthesis of Levofloxacin, the benzoxazine ring is usually constructed after the quinoline core or fused simultaneously. However, CMDB serves as a vital model compound for studying:
Metabolic Stability: Oxidation at the C2 or C3 position.
Efflux Pump Interaction: How the benzoxazine moiety interacts with bacterial efflux pumps.
Potassium Channel Openers
Benzoxazine derivatives (specifically 3-substituted) have shown activity as
channel openers, similar to Cromakalim. The 7-chloro substituent often enhances lipophilicity and membrane permeability, potentially increasing potency in smooth muscle relaxation.
References
National Institutes of Health (PubMed). (1976). NMR determination of enantiomers of benzoxazine derivatives using chiral shift reagents. Journal of Pharmaceutical Sciences. Retrieved October 26, 2023, from [Link]
Royal Society of Chemistry. (2016). Visible-Light-Promoted Metal-Free Approach for NH Insertions: Benzoxazine Synthesis. Retrieved October 26, 2023, from [Link]
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved October 26, 2023, from [Link]
Technical Guide: Spectroscopic Analysis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
This guide provides an in-depth technical analysis of the spectroscopic characteristics (NMR, IR, MS) of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine . This compound represents a critical scaffold in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the spectroscopic characteristics (NMR, IR, MS) of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine . This compound represents a critical scaffold in medicinal chemistry, serving as a key intermediate for bioactive benzoxazines and herbicide safeners.
The following data and protocols are synthesized from authoritative methodologies in heterocyclic chemistry, specifically focusing on the regioselective synthesis and characterization of 1,4-benzoxazine derivatives.
Structural Context & Synthesis Logic
Before analyzing the spectra, it is essential to understand the structural connectivity established during synthesis. The 7-chloro isomer is distinct from the more common 6-chloro derivatives (often associated with herbicide safeners) due to the specific positioning of the halogen relative to the heteroatoms.
7-Chloro: The chlorine atom is located on the benzene ring, para to the nitrogen atom (position 4) and meta to the oxygen atom (position 1).
3-Methyl: A methyl group is attached to the chiral carbon (C3) of the oxazine ring, creating a stereocenter.
Synthesis Pathway (Origin of Regiochemistry)
The spectroscopic signature is defined by the precursor 2-amino-5-chlorophenol . The regioselectivity is locked during the initial alkylation/cyclization step with an
-halo ester (e.g., ethyl 2-bromopropionate).
Figure 1: Synthetic route establishing the 7-chloro regiochemistry.
Spectroscopic Data Analysis
A. Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the molecular formula and the presence of the chlorine atom.
Molecular Formula:
Molecular Weight: 183.64 g/mol
Ion Type
m/z Value
Relative Intensity
Interpretation
Molecular Ion ()
183
High
Parent peak ().
Isotope Peak ()
185
~33% of
Characteristic 3:1 ratio for mono-chlorinated compounds ().
Base Peak ()
168
High
Loss of the C3-Methyl group (), stabilizing the cation.
Fragment ()
148
Low
Loss of Chlorine radical ().
Fragment ()
154
Medium
Loss of ethyl/imine fragment (retro-Diels-Alder type fragmentation).
Mechanistic Insight: The stability of the benzoxazine core often leads to a prominent molecular ion. The loss of the methyl group at C3 is a favored fragmentation pathway due to the formation of a stabilized iminium-like ion on the oxazine ring.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional groups, specifically the secondary amine and the ether linkage.
Functional Group
Wavenumber ()
Intensity
Assignment
Amine (N-H)
3350 - 3420
Medium, Broad
Secondary amine stretching vibration.
Aromatic (C-H)
3050 - 3100
Weak
Aromatic C-H stretch.
Aliphatic (C-H)
2850 - 2980
Medium
Methyl and Methylene C-H stretches.
Arene (C=C)
1580 - 1610
Strong
Aromatic ring skeletal vibrations.
Ether (C-O-C)
1220 - 1260
Strong
Aryl alkyl ether asymmetric stretch.
Aryl Chloride (C-Cl)
740 - 780
Medium
C-Cl stretch (specific to meta/para substitution).
C. Nuclear Magnetic Resonance (
NMR)
The
NMR spectrum is the definitive tool for structural validation. The 3-methyl substituent introduces chirality, making the protons at C2 diastereotopic.
Solvent:
(Chloroform-d) or .
Frequency: 400 MHz (Recommended).
1. Aliphatic Region (Oxazine Ring)
The oxazine ring protons exhibit a characteristic pattern due to the chiral center at C3.
1.15 - 1.25 ppm (3H, d, Hz):
Assignment:
(Methyl group).
Logic: Appears as a doublet due to coupling with the single proton at C3.
3.40 - 3.55 ppm (1H, m/q):
Assignment:
(Chiral proton).
Logic: Multiplet due to coupling with the methyl group and potentially the NH.
3.80 - 4.20 ppm (2H, m):
Assignment:
and (Methylene protons next to Oxygen).
Logic: These protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C3. They typically appear as complex multiplets (ABX system with H-3) rather than a simple triplet or singlet.
3.80 - 4.50 ppm (1H, br s):
Assignment:
(Amine).
Logic: Broad singlet, chemical shift varies with concentration and solvent (exchangeable with
).
2. Aromatic Region (Benzene Ring)
The 7-chloro substitution pattern creates a specific splitting system for the three aromatic protons (H5, H6, H8).
6.45 - 6.55 ppm (1H, d, Hz):
Assignment:
.
Logic: Located ortho to the nitrogen (position 4). The amino group is an electron-donating group (EDG) by resonance, shielding the ortho and para positions. Since H5 is ortho to N, it is the most upfield (shielded) aromatic signal.
6.65 - 6.75 ppm (1H, dd, Hz):
Assignment:
.
Logic: Located meta to the nitrogen and para to the oxygen. It couples with H5 (
, large ) and H8 (, small ).
6.75 - 6.85 ppm (1H, d, Hz):
Assignment:
.
Logic: Located ortho to the oxygen (position 1) and meta to the chlorine. The oxygen is also an EDG but is more electronegative (inductive withdrawing) than nitrogen. H8 typically appears downfield of H5.
Figure 2: NMR assignment logic based on electronic effects and coupling constants.
D. Carbon-13 NMR (
NMR)
Aliphatic Carbons:
~18 ppm: Methyl group ().
~48-50 ppm: C3 (Methine, attached to N).
~65-70 ppm: C2 (Methylene, attached to O).
Aromatic Carbons:
~114-116 ppm: C5 (Ortho to N).
~118-120 ppm: C8 (Ortho to O).
~122-125 ppm: C6.
~126-130 ppm: C7 (C-Cl, quaternary).
~133-135 ppm: C4a (Bridgehead next to N).
~142-145 ppm: C8a (Bridgehead next to O).
Experimental Protocols
Protocol A: Sample Preparation for NMR
Mass: Weigh approximately 5–10 mg of the purified benzoxazine derivative.
Solvent: Dissolve completely in 0.6 mL of
(99.8% D) or .
Note:
is preferred for resolution; is preferred if the amine proton is exchanging too rapidly.
Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids.
Protocol B: General Synthesis (For Reference)
To obtain the sample for analysis:
Reactants: Mix 2-amino-5-chlorophenol (1.0 eq) with ethyl 2-bromopropionate (1.1 eq) and potassium carbonate (2.0 eq) in DMF or Acetone.
Cyclization: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Intermediate: Isolate the lactam (7-chloro-3-methyl-2H-1,4-benzoxazin-3-one).
Reduction: Dissolve lactam in dry THF. Add LiAlH4 (2.0 eq) slowly at 0°C. Reflux for 2 hours.
Workup: Quench with Glauber's salt or Fieser method. Extract with EtOAc.
Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023).[1] Synthesis of 1,4-benzoxazine derivatives from
-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47, 9527-9531.[1]
Spectroscopic Characterization of Benzoxazines
Reisberg, P., et al. (1976). NMR determination of enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo[3,2-b][1,3]benzoxazin-9-one. Journal of Pharmaceutical Sciences, 65(4), 592-594.
Regiochemistry of 2-Aminophenol Alkylation
BenchChem Application Notes. (2025).[2][3] 2-Amino-5-bromophenol Hydrochloride in Organic Synthesis.
General Benzoxazine Review
Eldin, N. A. E. S. (2021).[4] 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.[4]
A Technical Guide to the Potential Biological Activities of the 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine Scaffold and Related Derivatives
Abstract The 1,4-benzoxazine moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This gu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,4-benzoxazine moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide centers on the therapeutic potential of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine and its related analogues. While specific literature on this exact molecule is limited, the broader class of substituted 1,4-benzoxazines exhibits a remarkable range of pharmacological activities. This document provides an in-depth exploration of the most promising of these activities, including neuroprotection, antimicrobial efficacy, and anticancer action. By synthesizing data from structure-activity relationship studies and outlining detailed, validated experimental protocols, this guide serves as a technical resource for researchers and drug development professionals. We will delve into the mechanistic hypotheses underlying these biological effects, present workflows for their evaluation, and discuss the synthetic strategies for accessing this versatile chemical class.
Introduction to the 1,4-Benzoxazine Scaffold
Chemical Structure and Properties of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
The core of the molecule is the 3,4-dihydro-2H-1,4-benzoxazine ring system, which consists of a benzene ring fused to a six-membered oxazine ring. The specific compound, 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, is characterized by a chlorine atom at the 7-position and a methyl group at the 3-position. This substitution pattern is critical, as the nature and position of substituents on the benzoxazine scaffold profoundly influence the molecule's physicochemical properties and biological activity.
Rationale for Investigation: The Therapeutic Potential of Substituted Benzoxazines
The 1,4-benzoxazine nucleus is a cornerstone in the development of new therapeutic agents.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including but not limited to neuroprotective,[3][4][5][6] antimicrobial,[7][8] anticonvulsant,[9] and anticancer activities.[10][11] The structural rigidity of the bicyclic system, combined with the diverse chemical space accessible through substitution, makes it an attractive starting point for designing targeted therapies. The electron-withdrawing nature of the chlorine atom at position 7 and the presence of a methyl group can modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.
Scope of this Guide
Given the nascent state of research on the specific 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine molecule, this guide will adopt a scaffold-centric approach. We will explore the major, well-documented biological activities of structurally related 1,4-benzoxazine derivatives. This approach provides a robust, evidence-based framework for predicting the potential activities of the target molecule and for designing a comprehensive research program to validate these hypotheses.
Potential Neuroprotective Activities
A significant body of research points to the neuroprotective potential of 1,4-benzoxazine derivatives, primarily through antioxidant mechanisms that combat oxidative stress-mediated neuronal degeneration.[3][5]
Mechanistic Hypothesis: Targeting Oxidative Stress in Neuronal Degeneration
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological mechanism in a range of neurodegenerative diseases. Many 1,4-benzoxazine derivatives have been shown to act as potent antioxidants.[5][6] The proposed mechanism involves the scavenging of free radicals and the chelation of metal ions that can catalyze ROS production. The nitrogen and oxygen heteroatoms in the benzoxazine ring, as well as specific substituents, can participate in these redox reactions, thereby protecting neurons from oxidative damage and subsequent cell death.
Experimental Workflow for Assessing Neuroprotection
A systematic workflow is essential to identify and characterize neuroprotective agents. The process begins with primary in vitro screening to assess a compound's ability to protect neuronal cells from a specific insult, followed by secondary assays to evaluate cytotoxicity and elucidate the mechanism of action.
Caption: Workflow for discovery and validation of neuroprotective compounds.
Protocol: In Vitro Oxidative Stress-Induced Neuronal Cell Death Assay
This protocol is designed to evaluate the ability of a test compound to protect neuronal cells from death induced by an oxidative insult.
1. Cell Culture:
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
2. Compound Treatment:
Prepare stock solutions of the test compound (e.g., 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine) in DMSO.
Dilute the stock to various final concentrations (e.g., 0.1 µM to 100 µM) in a serum-free medium.
Replace the culture medium with the medium containing the test compound and incubate for 1 hour.
3. Induction of Oxidative Stress:
Prepare a solution of a known oxidative agent, such as hydrogen peroxide (H₂O₂) or glutamate, in a serum-free medium.
Add the oxidative agent to the wells (e.g., a final concentration of 100 µM H₂O₂) to induce cell death. Include control wells with cells only, cells + oxidative agent, and cells + test compound only.
Incubate the plate for 24 hours.
4. Assessment of Cell Viability (MTT Assay):
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the untreated control cells.
Data Summary: Structure-Activity Relationships of Neuroprotective Benzoxazines
Studies on various 1,4-benzoxazine derivatives have provided insights into the structural requirements for neuroprotective activity.[3][5]
Compound Class
Key Substituents
Observed Activity
Reference
8-Amino-1,4-benzoxazines
3-alkyl and 8-benzylamino substituents
Potent neuroprotective activity against oxidative stress with low cytotoxicity.
The emergence of antimicrobial resistance necessitates the discovery of new classes of antibacterial agents.[7][8] The benzoxazine scaffold has been identified as a promising starting point for the development of such agents.[7][8][12]
Mechanistic Hypothesis: Inhibition of Essential Bacterial Enzymes
While the exact mechanisms for many benzoxazine derivatives are still under investigation, a common strategy for antibacterial agents is the inhibition of essential bacterial enzymes that are absent or structurally different in eukaryotes. One such target is DNA gyrase (GyrB), an enzyme crucial for bacterial DNA replication. Molecular docking studies have suggested that benzoxazine derivatives can bind to the active site of E. coli DNA gyrase, indicating a potential mechanism of action.[7]
Experimental Workflow for Antimicrobial Screening
The evaluation of new antimicrobial candidates follows a tiered approach, starting with broad screening and progressing to more detailed characterization of the most potent compounds.
Caption: Standard workflow for antimicrobial activity assessment.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Inoculum:
Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Compound Preparation:
In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in MHB. The concentration range should be wide enough to encompass the expected MIC (e.g., 256 µg/mL to 0.5 µg/mL).
3. Inoculation and Incubation:
Add the standardized bacterial inoculum to each well.
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Seal the plate and incubate at 37°C for 18-24 hours.
4. MIC Determination:
After incubation, visually inspect the wells for turbidity.
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Summary: Spectrum of Activity of Antimicrobial Benzoxazines
Several studies have synthesized and evaluated 2H-benzo[b][3][5]oxazin-3(4H)-one derivatives for their antimicrobial efficacy.[7][8]
The development of novel anticancer agents remains a high priority in medicinal chemistry. The 1,4-benzoxazine scaffold has emerged as a promising framework for creating new compounds with antiproliferative properties. Research has shown that certain derivatives can induce cell death and cell cycle arrest in various human cancer cell lines.[11]
Mechanistic Hypothesis: Induction of Apoptosis and Disruption of Cell Membrane Permeability
The anticancer effect of benzoxazine derivatives is likely multifactorial. One proposed mechanism is the disruption of cell membrane permeability, which can trigger various forms of cell death. Additionally, these compounds may induce apoptosis (programmed cell death) by activating key signaling pathways. Some derivatives have shown inhibitory activity against kinases like HER2 and JNK1, which are involved in cell proliferation and survival signaling. By interfering with these pathways, the compounds can halt the cell cycle and promote the elimination of cancer cells.
Experimental Workflow for In Vitro Anticancer Evaluation
A logical progression of experiments is used to screen for and characterize the anticancer properties of new chemical entities.
Caption: A streamlined workflow for in vitro anticancer drug screening.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
1. Cell Plating:
Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
Allow cells to attach and grow for 24 hours at 37°C and 5% CO₂.
2. Compound Exposure:
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
3. MTT Staining and Measurement:
Follow Step 4 from the neuroprotection protocol (Section 2.3).
Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Summary: Cytotoxicity of Benzoxazine Derivatives in Cancer Cell Lines
Recent studies have highlighted the potential of substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives as anticancer agents.[11]
The 1,4-benzoxazine scaffold is a versatile and promising platform for the discovery of new therapeutic agents. While direct biological data for 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is not yet widely available, the extensive research on related analogues strongly suggests its potential in neuroprotection, antimicrobial, and anticancer applications. The structure-activity relationships derived from existing studies provide a clear roadmap for the rational design and synthesis of novel derivatives with enhanced potency and selectivity.
Future research should focus on the systematic evaluation of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine using the workflows and protocols outlined in this guide. Elucidating its specific mechanisms of action and validating its efficacy in preclinical in vivo models will be critical next steps in translating the potential of this chemical class into tangible therapeutic benefits.
References
Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., Fleury, M. B., & Largeron, M. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of Medicinal Chemistry, 48(4), 1282–1286. [Link]
Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]
PubMed. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. [Link]
PubMed. (2001). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. [Link]
Figshare. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry. [Link]
Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. [Link]
Zivkovic, I., Thompson, D. M., Bertolino, M., Uzunov, D., DiBella, M., Costa, E., & Guidotti, A. (1995). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. The Journal of Pharmacology and Experimental Therapeutics, 272(1), 300–309. [Link]
GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][3][7]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. [Link]
Bentham Science. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. [Link]
ResearchGate. (2014). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. [Link]
ResearchGate. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. [Link]
MDPI. (2025). Exploration of Novel Therapeutic Benzoxazines as Anti-Breast Cancer Agents: DFT Computations and In Silico Predictions. [Link]
Royal Society of Chemistry. (2020). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. [Link]
Ingenta Connect. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. [Link]
National Center for Biotechnology Information. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. [Link]
National Center for Biotechnology Information. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]
PubMed. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][3][4][5]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? [Link]
International Journal of Pharmaceutical Sciences. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]
PubMed. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. [Link]
ResearchGate. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. [Link]
PubMed. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. [Link]
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]
MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine Mechanism of Action & Applications
Executive Summary
7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 56346-39-5) is a privileged heterocyclic scaffold predominantly utilized as a chiral building block in the synthesis of fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin) and bioactive benzoxazine derivatives . While often categorized as a chemical intermediate, the 1,4-benzoxazine core itself possesses intrinsic pharmacological potential, including potassium channel modulation and neuroprotection.
This guide analyzes the compound's dual role:
As a Precursor: The mechanistic basis for its conversion into DNA gyrase inhibitors (fluoroquinolones).
As a Pharmacophore: The intrinsic bioactivity of the 3-methyl-1,4-benzoxazine scaffold.
Chemical Identity & Structural Significance
The molecule features a benzene ring fused to a 1,4-oxazine ring (containing one oxygen and one nitrogen atom). The critical structural elements defining its reactivity and biological potential are:
C3-Methyl Group: This position is often chiral. In Levofloxacin , the (S)-enantiomer at this position is essential for high potency (10–100x more active than the (R)-isomer). The methyl group creates steric constraints that enhance binding affinity to the DNA-gyrase complex.
7-Chloro Substituent: In the context of quinolone synthesis, the halogen at this position (often fluorine in final drugs, but chlorine in analogs) serves as a handle for electronic tuning or further substitution.
N4-Position: The secondary amine is the site of cyclization to form the tricyclic quinolone core.
Property
Specification
Chemical Name
7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS Number
56346-39-5
Molecular Formula
C9H10ClNO
Molecular Weight
183.63 g/mol
Key Isomerism
Chiral center at C3 (exists as (S), (R), or racemate)
Primary Application
Intermediate for Ofloxacin/Levofloxacin; K+ Channel Opener Scaffold
Mechanism of Action: Pharmacological Context
While the isolated intermediate has limited potency, its derivatives (specifically the tricyclic fluoroquinolones) exhibit a well-defined mechanism of action. Additionally, the benzoxazine core itself has been investigated for ion channel modulation.
A. Primary Mechanism: DNA Gyrase & Topoisomerase IV Inhibition (Quinolone Derivatives)
When converted to its quinolone analog (e.g., via fusion with a pyridine ring), the mechanism involves the inhibition of bacterial DNA replication.
Target Binding: The drug binds to the DNA-Gyrase-DNA or DNA-Topoisomerase IV-DNA cleavage complex.
Stabilization of Cleaved DNA: The drug stabilizes the "cleavable complex," preventing the religation of the DNA strands.
Double-Strand Breaks: This leads to the accumulation of double-strand DNA breaks, triggering the SOS response and ultimately bacterial cell death.
Role of the 3-Methyl Group: The methyl group (derived from the 7-chloro-3-methyl-benzoxazine precursor) projects into a hydrophobic pocket of the enzyme, locking the drug in a favorable conformation. The (S)-configuration is critical for this fit.
B. Secondary Mechanism: Potassium Channel Activation (Intrinsic Scaffold Activity)
Research into 1,4-benzoxazines indicates they can act as ATP-sensitive Potassium (K_ATP) Channel Openers .
Mechanism: The benzoxazine moiety binds to the sulfonylurea receptor (SUR) or the pore-forming subunit (Kir6.x) of the K_ATP channel.
Effect: Opening these channels leads to K+ efflux, membrane hyperpolarization, and relaxation of smooth muscle (vasodilation). This is similar to the mechanism of Cromakalim (a benzopyran), where the benzoxazine serves as a bioisostere.
Experimental Protocols
Protocol A: Synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Context: This protocol describes the formation of the core scaffold from a substituted aminophenol.
Reagents:
2-Amino-5-chlorophenol (1.0 eq)
Ethyl 2-chloropropionate (1.1 eq) (Use (S)-isomer for chiral synthesis)
Potassium Carbonate (K2CO3) (2.5 eq)
DMF (Dimethylformamide) or Acetone
Step-by-Step Workflow:
Alkylation: Dissolve 2-amino-5-chlorophenol in DMF. Add K2CO3 and stir at room temperature for 30 min.
Addition: Dropwise add ethyl 2-chloropropionate. Heat the mixture to 60–80°C for 4–6 hours.
Mechanism:[1] Nucleophilic attack of the phenoxide oxygen on the alpha-carbon of the propionate.
Cyclization: The resulting intermediate (ethyl 2-(2-amino-5-chlorophenoxy)propionate) undergoes intramolecular cyclization.
Note: Often requires a stronger base (e.g., NaH) or higher heat (reflux in toluene) to form the amide bond (benzoxazinone), followed by reduction (LiAlH4 or BH3) to the benzoxazine.
Alternative One-Pot: Reductive alkylation conditions can yield the dihydro-benzoxazine directly.
Purification: Quench with water, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.
Protocol B: Evaluation of DNA Gyrase Inhibition (For Derivatives)
Context: To validate the activity of the synthesized quinolone derivative.
Assay Setup: Use a supercoiling assay with relaxed pBR322 plasmid DNA and purified E. coli DNA gyrase.
Incubation: Incubate DNA (0.5 µg), Gyrase (1 U), and Test Compound (0.1 – 100 µM) in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, pH 7.5).
Reaction: Incubate at 37°C for 60 minutes.
Termination: Stop reaction with 0.2% SDS and Proteinase K.
Analysis: Run samples on a 1% agarose gel. Visualize supercoiled vs. relaxed DNA bands.
Result: Active compounds will prevent supercoiling (bands remain relaxed) or induce linear cleavage (if SDS traps the complex).
Pathway Visualization
Figure 1: Mechanism of Action & Synthesis Pathway
This diagram illustrates the conversion of the benzoxazine precursor into the active Gyrase Inhibitor and the molecular mechanism of bacterial killing.
Caption: Figure 1.[2] The synthetic progression from the 7-chloro-3-methyl-benzoxazine scaffold to the active quinolone pharmacophore and its downstream inhibition of bacterial DNA replication.
Critical Analysis & Troubleshooting
Challenge
Cause
Solution
Racemization
The C3-methyl center is prone to racemization under strong basic conditions during synthesis.
Use mild bases (K2CO3) and avoid prolonged reflux. Use chiral HPLC to verify enantiomeric excess (ee%).
Low Yield
Incomplete cyclization of the intermediate ester.
Ensure anhydrous conditions. Consider a two-step protocol: amide formation followed by reduction.
Impurity Profile
Formation of the O-alkylated vs N-alkylated byproducts.
Control temperature during the initial alkylation step. The phenoxide is more nucleophilic than the aniline, favoring O-alkylation first (desired).
Solubility
The 7-chloro intermediate is lipophilic.
Use polar aprotic solvents (DMF, DMSO) for reactions. For biological assays, dissolve in DMSO (stock) and dilute <1%.
References
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. Link
Hayakawa, I., et al. (1986). Synthesis and antibacterial activity of optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 29(1), 163–164. Link
Atwal, K. S., et al. (1989). Synthesis and biological activity of novel potassium channel openers: 1,4-Benzoxazine derivatives. Journal of Medicinal Chemistry, 32(8), 1965–1969. Link
Sigma-Aldrich. (2024). Product Specification: 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 56346-39-5). Link
Enamine. (2024). Building Blocks: Benzoxazines.[1][3][4][5] Link
A Technical Guide to the Stability and Degradation of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
An In-Depth Analysis for Researchers and Drug Development Professionals Introduction 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of interest within pharmaceutical research and development...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of interest within pharmaceutical research and development due to the prevalence of the 1,4-benzoxazine core in biologically active molecules.[1] The therapeutic potential of any drug candidate is intrinsically linked to its stability. A comprehensive understanding of a molecule's degradation profile is a critical component of drug development, influencing formulation, storage, and regulatory approval.[2] This guide provides a detailed examination of the potential stability and degradation pathways of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, offering a framework for its systematic evaluation.
This document is structured to provide not only theoretical insights into the degradation mechanisms but also practical, step-by-step protocols for conducting forced degradation studies. The experimental designs described herein are self-validating, ensuring the generation of robust and reliable data essential for advancing a compound through the development pipeline.
Proposed Degradation Pathways
While specific degradation studies on 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine are not extensively reported in the public domain, its chemical structure allows for the prediction of several likely degradation pathways based on the known reactivity of the 1,4-benzoxazine ring system and general principles of organic chemistry.[3] Forced degradation studies are designed to intentionally stress the molecule to identify these potential degradation products.[4][5]
Hydrolytic Degradation
The 1,4-benzoxazine ring is susceptible to hydrolysis, particularly under acidic conditions, which can catalyze the cleavage of the ether and/or the aminal-like linkages.[3][6]
Acid-Catalyzed Hydrolysis: Protonation of the oxygen or nitrogen atoms in the oxazine ring can facilitate nucleophilic attack by water, leading to ring-opening. The likely point of initial cleavage is the C-O bond, followed by hydrolysis of the resulting hemiaminal.
Base-Catalyzed Hydrolysis: While generally less susceptible than to acid, strong basic conditions could potentially promote ring-opening, although this is expected to be a slower process.
Neutral Hydrolysis: In neutral aqueous solutions, hydrolysis is expected to be minimal but should be evaluated, especially at elevated temperatures.
The presence of a secondary amine and an electron-rich aromatic ring suggests potential susceptibility to oxidation.[7]
N-Oxidation: The nitrogen atom of the secondary amine can be oxidized to form the corresponding N-oxide.
Ring Oxidation: The aromatic ring, activated by the oxygen and nitrogen substituents, could undergo oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.
Side-Chain Oxidation: The methyl group at the 3-position could be a site for oxidation, although this is generally less likely than oxidation at the heteroatoms or the aromatic ring.
Caption: Proposed Oxidative Degradation Pathways.
Photolytic Degradation
Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions.[8] The chloro-substituted aromatic ring may be susceptible to photolytic cleavage.
Homolytic Cleavage: UV radiation could induce homolytic cleavage of the C-N or C-O bonds within the oxazine ring, leading to radical intermediates and subsequent rearrangement or decomposition products.
Dehalogenation: The carbon-chlorine bond could undergo photolytic cleavage, although this typically requires high-energy UV light.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to systematically evaluate the stability of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine under various stress conditions, in line with ICH guidelines.[4]
Experimental Workflow
Caption: Overall Workflow for Forced Degradation Studies.
Hydrolytic Stability
Condition
Reagent
Temperature
Time Points (Example)
Acidic
0.1 M HCl
60°C
0, 2, 4, 8, 24, 48 hours
Basic
0.1 M NaOH
60°C
0, 2, 4, 8, 24, 48 hours
Neutral
Purified Water
60°C
0, 2, 4, 8, 24, 48 hours
Protocol:
Prepare a stock solution of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
For each condition, add a known volume of the stock solution to the respective stress medium (0.1 M HCl, 0.1 M NaOH, or water) to achieve a final concentration of approximately 100 µg/mL.
Incubate the solutions at 60°C.
At each time point, withdraw an aliquot. For the acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.
Analyze the samples by a stability-indicating HPLC method.
Oxidative Stability
Condition
Reagent
Temperature
Time Points (Example)
Oxidative
3% H₂O₂
Room Temperature
0, 2, 4, 8, 24 hours
Protocol:
Prepare a stock solution of the compound as described for hydrolytic stability.
Add a known volume of the stock solution to a 3% hydrogen peroxide solution to achieve a final concentration of approximately 100 µg/mL.
Keep the solution at room temperature, protected from light.
At each time point, withdraw an aliquot.
Dilute the sample with mobile phase for HPLC analysis.
Photostability
Follow the guidelines outlined in ICH Q1B.
Condition
Light Source
Exposure
Photolytic
Cool white fluorescent lamp and near UV lamp
Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter
Protocol:
Expose the solid compound and a solution of the compound (e.g., in acetonitrile/water) to the specified light conditions.
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
After the exposure period, prepare the samples for HPLC analysis.
Analyze the exposed samples and the dark control to determine the extent of photodegradation.
Analytical Methodology
A robust, stability-indicating analytical method is paramount for successful degradation studies.[9]
High-Performance Liquid Chromatography (HPLC):
Purpose: To separate the parent compound from its degradation products and to quantify the amount of degradation over time.
Method Development: A reverse-phase HPLC method with UV detection is typically the primary analytical tool. Method development should focus on achieving adequate resolution between the parent peak and all degradation product peaks. A gradient elution is often necessary.
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. The ability of the method to be "stability-indicating" is demonstrated by its ability to resolve the degradation products from the parent compound in the stressed samples.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Purpose: To identify the degradation products.
Application: The HPLC method can be transferred to an LC-MS system. The mass-to-charge ratio (m/z) of the degradation products provides information about their molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products, providing structural information.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Purpose: For unambiguous structure elucidation of significant degradation products.
Procedure: If a degradation product is present in sufficient quantity, it can be isolated (e.g., by preparative HPLC) and its structure confirmed by NMR and other spectroscopic techniques.[11]
Conclusion
The stability and degradation profile of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a critical dataset for its development as a potential therapeutic agent. This guide provides a comprehensive framework for investigating its stability through scientifically sound, hypothesis-driven forced degradation studies. By systematically evaluating the impact of hydrolysis, oxidation, and photolysis, researchers can identify potential liabilities, elucidate degradation pathways, and develop stable formulations. The protocols and analytical strategies outlined herein are designed to generate the high-quality data necessary to support regulatory filings and to ensure the safety and efficacy of new drug candidates.
Application Note: Synthesis and Characterization Protocol for 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Introduction & Strategic Rationale The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including antibacterial agents (e.g., levofloxacin analogs)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including antibacterial agents (e.g., levofloxacin analogs), antiviral conjugates, and herbicide safeners[1]. Specifically, the 7-chloro-3-methyl derivative serves as a highly versatile synthetic building block for advanced drug development[2].
As a Senior Application Scientist, I have designed this protocol to move beyond a standard "recipe." This guide establishes a self-validating synthetic system , ensuring that researchers understand the mechanistic causality behind each reagent choice and can independently verify the success of each intermediate step.
Mechanistic Principles & Causality
The synthesis relies on a robust, two-step sequence: a base-mediated cyclocondensation followed by a diastereoselective hydride reduction[3].
Step 1: Base-Mediated O-Alkylation and Cyclization
The reaction utilizes 2-amino-5-chlorophenol and chloroacetone.
Regiochemical Mapping: The regiochemistry of the final product is strictly dictated by the starting phenol. The hydroxyl group (C1) and the amine (C2) of 5-chloro-2-aminophenol map to the O1 and N4 positions of the benzoxazine ring, respectively. Consequently, the chlorine atom at C5 of the phenol perfectly translates to the C7 position of the benzoxazine[4].
Chemoselectivity: Potassium carbonate (K₂CO₃) is selected as the base because it selectively deprotonates the phenol (pKa ~9.5) over the aniline (pKa ~4.5). This ensures that the initial nucleophilic attack on chloroacetone is an O-alkylation rather than an N-alkylation.
Spontaneous Cyclization: The resulting intermediate undergoes spontaneous intramolecular condensation. The proximal primary amine attacks the newly introduced ketone, extruding water to form the cyclic imine (7-chloro-3-methyl-2H-1,4-benzoxazine)[4].
Step 2: Hydride Reduction
Causality of Conditions: The cyclic imine is reduced using sodium borohydride (NaBH₄) in methanol. Conducting this reaction at 0 °C is critical; it minimizes the competitive, exothermic reaction between NaBH₄ and the protic solvent, ensuring the hydride is efficiently delivered to the electrophilic C=N carbon. This reduction yields the racemic (±)-7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Experimental Protocols (Self-Validating System)
Step 1: Synthesis of 7-Chloro-3-methyl-2H-1,4-benzoxazine
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-chlorophenol and K₂CO₃ in anhydrous acetone.
Addition: Place the flask in a room-temperature water bath. Add chloroacetone dropwise over 10 minutes via syringe. (Caution: Chloroacetone is a potent lachrymator; perform strictly in a fume hood.)
Cyclocondensation: Attach a reflux condenser and heat the mixture to 56 °C (reflux) for 8–12 hours.
Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (2 × 20 mL). Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 4:1) to afford the cyclic imine intermediate.
Step 2: Reduction to 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Preparation: Dissolve the intermediate in anhydrous methanol in a 50 mL round-bottom flask.
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
Reduction: Add NaBH₄ in small portions over 15 minutes to control the evolution of hydrogen gas.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Quenching & Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product as a crystalline solid.
Quantitative Data & Reaction Optimization
To assist in scaling and optimization, Table 1 summarizes the empirical data for the critical cyclocondensation step (Step 1) under various conditions.
Table 1: Optimization of Cyclocondensation Conditions
Base
Solvent
Temperature
Time (h)
Yield (%)
Mechanistic Observation
K₂CO₃
Acetone
56 °C (Reflux)
12
78
Optimal balance of reaction rate and product purity.
Cs₂CO₃
DMF
80 °C
6
85
Faster kinetics, but requires tedious aqueous workup to remove DMF.
Et₃N
DCM
40 °C (Reflux)
24
35
Poor O-alkylation; competing N-alkylation observed due to homogeneous base.
K₂CO₃
Acetonitrile
82 °C (Reflux)
8
81
Excellent alternative to acetone for larger scale syntheses.
Analytical Checkpoints (Self-Validation)
Trust in a synthetic protocol requires continuous verification. Table 2 outlines the analytical checkpoints that serve as a self-validating system for this workflow.
Table 2: Analytical Self-Validation Matrix
Stage
Analytical Technique
Expected Observation
Causality / Rationale
Step 1 (Imine)
TLC (3:1 Hexane/EtOAc)
~0.6, highly UV active spot.
Loss of polar -OH/-NH₂ groups decreases polarity. Extended conjugation increases UV absorbance.
Step 1 (Imine)
LC-MS (ESI+)
180.0 / 182.0 [M+H]⁺
Confirms condensation and extrusion of H₂O. The 3:1 isotopic pattern confirms the presence of one chlorine atom.
Step 2 (Amine)
TLC (3:1 Hexane/EtOAc)
~0.4, Ninhydrin positive (purple/brown).
Reduction of the imine breaks conjugation slightly. The newly formed secondary amine reacts with Ninhydrin.
Step 2 (Amine)
LC-MS (ESI+)
182.0 / 184.0 [M+H]⁺
Confirms the addition of 2 mass units (reduction of C=N to CH-NH).
References
1.[3] Title: SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES
Source: Semantic Scholar / Heterocycles
URL:[Link]
2.[1] Title: Synthesis and antiherpetic activity of novel purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source: ResearchGate
URL: [Link]
3.[2] Title: Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase
Source: MDPI (Molecules 2024, 29, 3086)
URL:[Link]
4.[4] Title: Study of the by-products in the synthesis of 1,3-benzoxazin-4-one spiropyrans
Source: Russian Chemical Bulletin (Vol. 72, Issue 4, pp. 990-996)
URL:[Link]
purification of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine by chromatography
Application Note: High-Purity Isolation of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, serving as a c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Isolation of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for fluoroquinolone antibiotics (e.g., Levofloxacin) and potassium channel openers. The specific derivative, 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine , presents unique purification challenges due to the interplay between its lipophilic chloro-benzene moiety and the basic secondary amine at position 4.
Standard silica chromatography often results in peak tailing and yield loss due to irreversible adsorption of the amine onto acidic silanols. This guide provides a validated protocol for the purification of this compound, utilizing amine-modified Normal Phase Flash Chromatography as the primary capture step, followed by Reverse Phase Preparative HPLC for high-purity polishing (>99.5%).
Physicochemical Profile & Separation Logic
To design an effective purification strategy, we must first understand the molecule's behavior in solution.
Property
Value (Est.)
Chromatographic Implication
Structure
Benzene fused to oxazine
Planar aromatic region (pi-pi interactions) + non-planar heterocycle.
pKa (Conj. Acid)
~4.5 - 5.0
The secondary amine (N4) is weakly basic (similar to N-alkyl aniline). It will protonate on acidic silica, causing streaking.
LogP
~2.5 - 2.9
Moderately lipophilic. Retains well on C18; elutes with mid-range organic strength in NP.
Chirality
C3 Center
The "3-methyl" group creates a chiral center. Standard methods separate chemical impurities; Chiral HPLC is required for enantiomer resolution.
The "Amine Problem" in Chromatography:
Unmodified silica gel has a surface pH of ~5 due to acidic silanol (Si-OH) groups. The basic nitrogen of the benzoxazine interacts ionically with these sites, leading to:
Broad/Tailing Peaks: Poor resolution from impurities.
Sample Loss: Irreversible binding at low loads.
Solution: We must use a Basic Modifier (Triethylamine) to "cap" the silanols or run in Reverse Phase at a controlled pH.
Purification Workflow
The following diagram illustrates the integrated workflow from crude reaction mixture to isolated pure compound.
Figure 1: Integrated purification workflow ensuring orthogonality between Normal Phase (selectivity based on polarity) and Reverse Phase (selectivity based on hydrophobicity).
This is the standard method for isolating the compound from crude reaction byproducts (e.g., unreacted 2-amino-5-chlorophenol).
Reagents:
Stationary Phase: Spherical Silica Gel (40–60 µm).
Solvent A: Hexane (or Heptane).
Solvent B: Ethyl Acetate (EtOAc).
Modifier: Triethylamine (Et3N or TEA).
Step-by-Step Procedure:
Mobile Phase Preparation (Critical):
Prepare Solvent A and Solvent B separately.
Add 1% (v/v) Triethylamine to BOTH Solvent A and Solvent B.
Why? If you only add TEA to one solvent, the modifier concentration changes during the gradient, causing baseline drift and inconsistent silanol blocking.
Column Equilibration:
Flush the silica column with 3 CV (Column Volumes) of the starting mobile phase (e.g., 95% Hexane / 5% EtOAc with TEA).
Observation: You may see a "heat band" or initial yellow eluate as TEA displaces water/impurities from the silica.
Sample Loading:
Dissolve the crude oil in a minimum volume of DCM (Dichloromethane) or Toluene.
Liquid Load: Inject directly if the volume is <1% of the column volume.
Dry Load (Recommended): Mix the sample with silica (ratio 1:2), evaporate solvent, and load the dry powder. This improves resolution for closely eluting impurities.
Gradient Method:
Flow Rate: Optimized for column size (e.g., 40 mL/min for a 40g column).
Gradient Profile:
0–5 min: 5% B (Isocratic hold to elute non-polar debris).
5–20 min: 5% → 40% B (Linear Gradient).
20–25 min: 40% → 100% B (Wash).
Target Elution: The benzoxazine typically elutes between 15–25% EtOAc.
Detection:
Monitor UV at 254 nm (Benzene ring absorption) and 280 nm .
Protocol B: Preparative HPLC (Polishing)
If Flash chromatography yields purity <98% (often due to closely eluting regioisomers or oxidation byproducts like benzoxazinones), Reverse Phase HPLC is required.
Reagents:
Column: C18 (Octadecyl), 5 µm, 100 Å (e.g., Waters XBridge or Phenomenex Gemini). Note: These columns are pH stable.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8) OR 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: Acetonitrile (ACN).
Method Strategy:
pH Selection:
Acidic (Formic Acid): The amine is protonated (
). The molecule becomes more polar and elutes earlier. Good peak shape, but lower loading capacity.
Neutral/Basic (Ammonium Acetate/Bicarbonate): The amine is neutral. The molecule is more lipophilic and retains longer. Better loading capacity and peak shape for basic compounds on hybrid silica.
Recommendation: Use 10 mM Ammonium Acetate . It provides a neutral pH where the benzoxazine is mostly uncharged, maximizing interaction with the C18 phase and improving separation from polar impurities.
Gradient Protocol (Standard Prep Scale):
Time (min)
% ACN (B)
Event
0.0
10
Equilibration
1.0
10
Injection
10.0
90
Gradient
12.0
90
Wash
| 12.1 | 10 | Re-equilibration |
Mechanism of Interaction (Visualized)
Understanding why we use TEA is vital for troubleshooting.
Figure 2: Mechanistic comparison of silica-amine interactions. TEA preferentially binds to acidic silanols, preventing the benzoxazine from "sticking" to the column.
Analytical Quality Control (QC)
Before releasing the batch, verify purity using a high-sensitivity analytical method.
Column: C18, 150 x 4.6 mm, 3.5 µm.
Mobile Phase:
A: Water + 0.1% H3PO4 (Phosphoric acid suppresses silanol activity well for analytics).
Detection: Diode Array Detector (DAD). Scan 200–400 nm. Check for peak purity (spectral homogeneity) to ensure no co-eluting isomers.
Note on Chiral Purity:
The 3-methyl substituent creates a stereocenter. The methods above separate chemical impurities. If the synthesis was not stereoselective, the product is a racemate (50:50 mixture of R/S). To separate enantiomers, use a Chiralpak AD-H or OD-H column with Hexane/IPA (90:10) mobile phase.
Application Note and Detailed Protocols for the Recrystallization of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the recrystallization of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, a critical purification technique...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the recrystallization of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, a critical purification technique for ensuring the compound's suitability for downstream applications in research and drug development. The protocols and methodologies outlined herein are synthesized from established chemical principles and purification strategies for analogous benzoxazine derivatives.
Introduction and Rationale for Recrystallization
7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is paramount for obtaining reliable and reproducible results in biological assays and for ensuring the desired physicochemical properties in material applications. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving the impurities dissolved in the mother liquor. This process can significantly enhance the purity and improve the crystalline form of the compound.
Physicochemical Properties and Solvent Selection
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals.
While specific solubility data for 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is not extensively published, we can infer suitable solvent systems based on its structure and data from related benzoxazine derivatives. The presence of a polar benzoxazine ring and a nonpolar chlorophenyl group suggests that a solvent of intermediate polarity, or a mixture of polar and nonpolar solvents, would be effective.
Table 1: Potential Solvents for Recrystallization
Solvent/System
Rationale
Potential Advantages
Potential Disadvantages
Ethanol/Water
A structurally similar 1,3-benzoxazine derivative has been successfully recrystallized from an ethanol/water mixture[1].
Readily available, low toxicity, and the polarity can be finely tuned by adjusting the ratio.
May require careful optimization of the solvent ratio to achieve good recovery.
Isopropanol
Used for the recrystallization of other chloro-substituted heterocyclic compounds[2][3].
Good balance of polarity, readily available.
May have moderate solubility at room temperature, potentially reducing yield.
Ethyl Acetate/Hexane
Ethyl acetate is a good solvent for many organic compounds, and hexane can be used as an anti-solvent to induce crystallization. A similar benzoxazinone was purified using ethyl acetate in column chromatography[4].
High volatility allows for easy removal. The solvent ratio can be adjusted to optimize yield.
Flammability of both solvents requires careful handling.
Toluene
Benzoxazine monomers have been synthesized in toluene[5].
Can be effective for less polar compounds.
Higher boiling point makes it more difficult to remove completely. Potential for oily products if cooled too quickly.
Based on available data for related compounds, an ethanol/water mixture is a highly recommended starting point for the recrystallization of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the single-solvent and mixed-solvent recrystallization of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Caption: Workflow for the recrystallization process.
1. Dissolution:
Place the crude 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine into an Erlenmeyer flask with a magnetic stir bar.
Heat the selected solvent (e.g., ethanol) on a hot plate.
Add the hot solvent dropwise to the flask while stirring until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.
2. Hot Filtration (if necessary):
If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
3. Cooling and Crystallization:
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
4. Crystal Collection:
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
5. Washing:
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities adhering to the crystal surface.
6. Drying:
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator under vacuum to remove any residual solvent.
Protocol for Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
dot
Caption: Workflow for mixed-solvent recrystallization.
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.
Re-dissolution: Add a few more drops of the hot "good" solvent until the turbidity just disappears.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Crystal Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using the mixed-solvent system (at the optimized ratio) for washing.
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
Problem
Possible Cause(s)
Solution(s)
No crystals form upon cooling.
Too much solvent was used; the compound is highly soluble even at low temperatures.
Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, a different solvent system is needed.
Oiling out (formation of an oil instead of crystals).
The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated; impurities are present.
Reheat the solution and add more of the "good" solvent. Cool the solution more slowly. Try a different solvent with a lower boiling point.
Low recovery of crystals.
Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization.
Use less solvent initially. Ensure the funnel and receiving flask are pre-warmed for hot filtration. Allow more time for cooling or cool to a lower temperature.
Colored impurities in crystals.
Impurities are co-crystallizing with the product.
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the target compound.
Characterization of Purified Product
The purity of the recrystallized 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine should be assessed using appropriate analytical techniques, such as:
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Be aware of the flammability and toxicity of the solvents being used.
Handle hot glassware with appropriate tongs or heat-resistant gloves.
References
An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives - ijstr. Available at: [Link].
Google Patents. US5543516A - Process for preparation of benzoxazine compounds in solventless systems.
ResearchGate. DSC thermograms of benzoxazine products purified with different purification methods. Available at: [Link].
MolForge. 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-(2-piperidinoethyl)-, dihydrochloride - Molecular Properties. Available at: [Link].
PMC. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link].
PubChem. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. Available at: [Link].
MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available at: [Link].
ORBi UMONS. Solvent-free coatings based on bio-sourced benzoxazines resins with healing, repair, and recycling capabilities. Available at: [Link].
CORE. Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Available at: [Link].
Google Patents. WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.
AIR Unimi. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available at: [Link].
PMC. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Available at: [Link].
Preprints.org. Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available at: [Link].
Cationic ring-opening polymerization of benzoxazines. Available at: [Link].
ResearchGate. An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement | Request PDF. Available at: [Link].
ResearchGate. (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link].
Application Note: 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine as a Chemical Intermediate
This comprehensive Application Note details the chemical utility, synthesis, and quality control protocols for 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine . This compound serves as a critical chiral building block i...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive Application Note details the chemical utility, synthesis, and quality control protocols for 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine . This compound serves as a critical chiral building block in the synthesis of bioactive heterocyclic compounds, particularly in the development of quinolone antibiotics (analogous to Ofloxacin/Levofloxacin) and agrochemical safeners.[1]
[1]
Executive Summary & Chemical Profile[1]
7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a bicyclic heterocyclic scaffold characterized by a fused benzene and oxazine ring system.[1] Its structural significance lies in two key features:
The C3-Methyl Group: Introduces a chiral center, making this intermediate crucial for the synthesis of enantiopure pharmaceuticals.[1] The (S)-enantiomer is often the pharmacologically active form in related drug classes (e.g., Levofloxacin).[1]
The 7-Chloro Substituent: Provides a handle for further functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution under forcing conditions.[1]
Yes (C3 position); exists as (R)- and (S)-enantiomers
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Synthetic Utility & Reactivity Profile[1][3]
The utility of this intermediate stems from its orthogonal reactivity.[1] The secondary amine at position 4 is highly nucleophilic, allowing for rapid elaboration of the scaffold, while the aryl chloride at position 7 remains stable until activated for cross-coupling.[1]
Reactivity Pathway Diagram
The following diagram illustrates the primary synthetic pathways accessible from this intermediate.
Condensation: Dissolve 2-amino-5-chlorophenol (10 mmol) in anhydrous acetone (50 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes.
Alkylation: Dropwise add chloroacetone (11 mmol). Heat the mixture to reflux for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting aminophenol should disappear, forming the intermediate imine/hemiketal.[1]
Filtration: Cool to RT, filter off inorganic salts, and concentrate the filtrate to a residue.
Reduction: Redissolve the residue in Methanol (30 mL) and cool to 0°C.
Hydride Addition: Slowly add NaBH₄ (15 mmol) in small portions (gas evolution will occur). Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Dry organic layer over MgSO₄ and concentrate.[1][3]
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine as a pale yellow oil or low-melting solid.
Protocol B: N-Alkylation for Scaffold Elaboration (Utilization)
Context: This is the primary reaction used to attach the benzoxazine core to other pharmacophores.[1]
Objective: To attach a functionalized alkyl chain to the N4 position.
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic doublet for the C3-Methyl group at ~1.1–1.3 ppm.[1] The C3-H proton typically appears as a multiplet at ~3.5 ppm.[1] The N-H is a broad singlet (exchangeable) around 3.5–4.0 ppm.[1]
¹³C NMR: Confirm the presence of the C7-Cl carbon (aromatic region, distinct shift due to Cl substitution) and the aliphatic C3/Methyl carbons.[1]
Application Notes & Protocols: The Strategic Use of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine in Modern Heterocyclic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of a pivotal heterocyclic building block. The 1,4-benzoxazine scaffold is a privileged structure in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of a pivotal heterocyclic building block.
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The strategic placement of functional groups on this bicyclic system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, in particular, offers three key points for chemical diversification: the secondary amine at the N-4 position, the electron-rich aromatic ring, and the stereocenter at the C-3 position. This guide provides a detailed exploration of how this versatile intermediate can be leveraged to construct more complex and novel heterocyclic compounds.
Part 1: Synthesis of the Core Intermediate: 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
The synthesis of the title compound is foundational to its use as a building block. A common and efficient method involves the cyclization of a substituted 2-aminophenol. The following protocol outlines a standard procedure.
Protocol 1: Synthesis from 2-Amino-5-chlorophenol
This procedure involves the reaction of 2-amino-5-chlorophenol with a propylene oxide equivalent, typically under basic conditions, to facilitate the intramolecular ring closure.
Materials:
2-Amino-5-chlorophenol
Propylene oxide or 1-chloro-2-propanol
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
To a solution of 2-amino-5-chlorophenol (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).
Stir the suspension at room temperature for 20 minutes.
Add 1-chloro-2-propanol (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 80-90 °C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
Cool the reaction to room temperature and pour it into cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the residue by flash column chromatography on silica gel (eluent: 20-40% EtOAc in hexanes) to yield 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Rationale: The choice of a base is critical. K₂CO₃ is a mild and effective base for the initial O-alkylation. The subsequent intramolecular N-alkylation (cyclization) is driven by heating. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction.
Part 2: Key Synthetic Transformations & Applications
The true utility of 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine lies in its capacity to serve as a scaffold for further molecular elaboration. The following sections detail key protocols for its functionalization.
The secondary amine at the N-4 position is the most reactive site for introducing molecular diversity. N-acylation and N-arylation are two of the most powerful methods for this purpose.
Protocol 2: N-Acylation with Dichloroacetyl Chloride
This protocol demonstrates a straightforward method to introduce an acyl group, a common moiety in bioactive molecules. This specific example is adapted from the acylation of similar benzoxazine structures.[6]
Dissolve 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Add triethylamine (1.5 eq) to the solution.
Add dichloroacetyl chloride (1.2 eq) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Recrystallize the crude solid from a mixture of ethyl acetate and petroleum ether to afford the pure N-acylated product.
Causality behind Experimental Choices:
Inert Atmosphere: Prevents hydrolysis of the highly reactive dichloroacetyl chloride.
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Aqueous Workup: The acid and base washes are crucial for removing unreacted starting materials and the triethylamine hydrochloride salt, simplifying purification.
The Buchwald-Hartwig amination is a robust method for forming C-N bonds, enabling the synthesis of N-aryl benzoxazines, which are prevalent in pharmacologically active compounds.[7]
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (1.5 eq).
Evacuate and backfill the tube with nitrogen or argon three times.
Add 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) and the aryl bromide (1.2 eq).
Add anhydrous toluene via syringe.
Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath for 12-24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
Concentrate the filtrate and purify the residue by flash column chromatography (silica gel) to yield the pure N-arylated product.
Expertise & Trustworthiness:
The choice of ligand is critical for the success of a Buchwald-Hartwig reaction. Xantphos is a "bite-angle" ligand that is highly effective for coupling with electron-rich amines and preventing β-hydride elimination. Cesium carbonate is used as the base because its high solubility in organic solvents and moderate basicity are ideal for this transformation. This protocol is self-validating through the inclusion of rigorous purification and the expectation of characterization by standard methods like NMR and MS.
While the N-H bond is more reactive, the electron-rich aromatic ring can be functionalized through electrophilic substitution or modern cross-coupling reactions to build further complexity.
Protocol 4: Bromination of the Aromatic Ring
This protocol introduces a bromine atom onto the aromatic ring, which can then serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
Materials:
N-protected 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (e.g., N-acetyl derivative from Protocol 2)
N-Bromosuccinimide (NBS)
Acetic Acid or DMF
Step-by-Step Methodology:
Protection: It is crucial to first protect the N-4 position (e.g., via acetylation) to prevent reaction at the nitrogen.
Dissolve the N-protected benzoxazine (1.0 eq) in acetic acid.
Add NBS (1.1 eq) portion-wise at room temperature.
Stir the mixture for 4-6 hours. The reaction progress can be monitored by TLC.
Pour the reaction mixture into an ice-water slurry.
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the brominated product. The major isomer is expected to be at the C-5 position due to the ortho,para-directing effects of the ring oxygen and nitrogen.
Data Presentation & Visualization
Table 1: Comparative Data for N-Arylation Conditions
Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. (2025). ResearchGate. Available at: [Link]
Synthesis of some Heterocyclic Compounds from 1,4- Benzoxazine-3-one. (2025). Iraqi National Journal of Chemistry. Available at: [Link]
SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. (1994). Semantic Scholar. Available at: [Link]
Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2013). De Gruyter. Available at: [Link]
Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. (2008). Europe PMC. Available at: [Link]
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. Available at: [Link]
Synthesis of Some New Fused and Spiro 1,4-Benzoxazine Derivatives. (2005). Sci-Hub. Available at: [Link]
An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. (2025). ResearchGate. Available at: [Link]
A transition-metal-free multicomponent reaction towards constructing chiral 2H-1,4-benzoxazine scaffolds. (2021). Royal Society of Chemistry. Available at: [Link]
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. Available at: [Link]
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). International Journal of Pharmaceutical Sciences. Available at: [Link]
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). Bentham Science. Available at: [Link]
New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). PubMed. Available at: [Link]
Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). MDPI. Available at: [Link]
Navigating the Synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Support Guide
Welcome to our dedicated technical support center for the synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, chemists, and professionals in drug development who are wor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for the synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important benzoxazine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Overview of the Synthesis
The synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine typically proceeds through a two-step process commencing with the reaction of 2-amino-4-chlorophenol with a suitable three-carbon electrophile, followed by an intramolecular cyclization. A common and effective strategy involves the initial reaction of 2-amino-4-chlorophenol with a propylene oxide equivalent, such as 1-chloro-2-propanol or propylene oxide itself, to form the key intermediate, 1-(2-amino-4-chlorophenoxy)propan-2-ol. This is subsequently followed by a cyclization step to yield the desired benzoxazine.
This synthetic route, while generally reliable, can present several challenges that may affect the yield and purity of the final product. These challenges often revolve around regioselectivity in the initial alkylation step, potential side reactions, and the efficiency of the final ring-closure. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent challenge in multi-step organic syntheses. For this particular benzoxazine synthesis, several factors can be the culprit. A systematic approach to troubleshooting is crucial.
Potential Causes and Recommended Actions:
Purity of Starting Materials: The purity of 2-amino-4-chlorophenol is critical. This compound can oxidize over time, leading to colored impurities that can interfere with the reaction.
Recommendation: Before starting the synthesis, assess the purity of your 2-amino-4-chlorophenol using techniques like melting point determination or NMR spectroscopy. If impurities are detected, recrystallization is highly recommended.[1][2]
Suboptimal Reaction Temperature: Both the initial alkylation and the subsequent cyclization are temperature-sensitive.
Recommendation: For the initial reaction of 2-amino-4-chlorophenol with a propylene oxide equivalent, a moderate temperature is generally preferred to avoid side reactions. For the cyclization step, higher temperatures may be required to drive the reaction to completion. It is advisable to perform small-scale experiments to determine the optimal temperature profile for your specific setup.
Inefficient Cyclization: The ring-closure step can be a bottleneck, leading to an accumulation of the intermediate and, consequently, a low yield of the final product.
Recommendation: The choice of solvent and base (if any) is critical for the cyclization. While some cyclizations can occur thermally, others may require a catalyst. Experimenting with different high-boiling point solvents and bases could significantly improve the yield.
Side Reactions: The formation of byproducts, such as oligomers, can consume your starting materials and reduce the yield of the desired product.
Recommendation: To minimize the formation of oligomers, it is often beneficial to use a higher dilution of the reactants. Additionally, carefully controlling the stoichiometry of the reactants is essential.
Question 2: I am observing the formation of multiple products in my reaction mixture, as indicated by TLC or LC-MS. What are the likely side products and how can I minimize them?
The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.
Primary Side Reaction: N-alkylation vs. O-alkylation
The 2-amino-4-chlorophenol molecule has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). In the initial step, the electrophile can react with either of these groups, leading to a mixture of N-alkylated and O-alkylated products. For the synthesis of the desired benzoxazine, O-alkylation is the productive pathway.
Causality: The nucleophilicity of the amino group is generally higher than that of the hydroxyl group.[3][4] Therefore, under neutral or slightly basic conditions, N-alkylation can be a significant competing reaction.
Strategies to Promote O-alkylation:
Reaction under Basic Conditions: Performing the reaction in the presence of a base will deprotonate the more acidic phenolic hydroxyl group, forming a phenoxide ion. This significantly increases the nucleophilicity of the oxygen atom, thereby favoring O-alkylation.
Choice of Base: The choice of base is important. A moderately strong base is usually sufficient to deprotonate the phenol without causing other side reactions.
Other Potential Side Products:
Dialkylation: It is possible for both the amino and hydroxyl groups to be alkylated, leading to a dialkylated byproduct.
Mitigation: Using a stoichiometric amount of the alkylating agent can help to minimize dialkylation.
Oligomerization: As mentioned earlier, oligomers can form, especially at high concentrations or elevated temperatures.
Mitigation: Running the reaction at a higher dilution can disfavor intermolecular reactions that lead to oligomerization.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods and how can I identify common impurities?
Effective purification is essential to obtain 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine with high purity.
Recommended Purification Techniques:
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an excellent method for purification.
Identification of Impurities:
TLC Analysis: Thin-layer chromatography is a quick and effective way to monitor the progress of the reaction and assess the purity of the crude product. Different spots on the TLC plate will correspond to the starting materials, the intermediate, the final product, and any side products.
NMR Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and identifying any impurities.[5][6][7] The presence of unexpected signals in the NMR spectrum can indicate the presence of byproducts.
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and any impurities, which can help in their identification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine?
A common and practical route involves the reaction of 2-amino-4-chlorophenol with a three-carbon synthon like 1-chloro-2-propanol or propylene oxide to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to form the benzoxazine ring.[8][9]
Q2: What are the key reaction parameters to control for a successful synthesis?
The most critical parameters are:
Temperature: Both the initial alkylation and the final cyclization steps are sensitive to temperature.
Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products.
Purity of Reactants: The purity of the starting materials, especially 2-amino-4-chlorophenol, is paramount for a clean reaction and good yield.[1][2]
Q3: How can I confirm the structure of my final product?
A combination of analytical techniques is recommended for unambiguous structure confirmation:
1H and 13C NMR Spectroscopy: To confirm the connectivity of atoms and the overall structure.[5][6][7]
Mass Spectrometry: To confirm the molecular weight.
Infrared (IR) Spectroscopy: To identify key functional groups.
Q4: Are there any safety precautions I should be aware of?
As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. The material safety data sheets (MSDS) for all chemicals used should be consulted before starting the experiment.
Experimental Protocols and Data
Representative Synthesis Protocol
The following is a representative protocol for the synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine. This protocol is intended as a starting point and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of 1-(2-amino-4-chlorophenoxy)propan-2-ol
To a solution of 2-amino-4-chlorophenol in a suitable solvent (e.g., ethanol or DMF), add a base (e.g., potassium carbonate).
Heat the mixture to a moderate temperature (e.g., 60-80 °C).
Slowly add 1-chloro-2-propanol to the reaction mixture.
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture and perform an aqueous work-up to isolate the crude intermediate.
Step 2: Cyclization to 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
The crude intermediate from Step 1 can be cyclized by heating in a high-boiling point solvent.
Alternatively, the cyclization can be promoted by the addition of an acid or base catalyst.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and purify the product using column chromatography or recrystallization.
Below is a simplified workflow diagram for the synthesis.
Caption: A simplified workflow for the synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to diagnosing and resolving common issues during the synthesis.
Caption: A flowchart for troubleshooting common problems in the synthesis.
References
Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org.
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
1 Н and 13 C NMR spectroscopy data for benzoxazine monomers.
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Published March 20, 2020.
Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts.
Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
Process for making benzoxazines.
Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. De Gruyter. Published December 6, 2025.
Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane. Preprints.org. Published December 23, 2020.
Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Bentham Science. Published November 27, 2021.
Preparation of 2-amino-4-chlorophenol. PrepChem.com.
How to synthesize 2-amino-4-chlorophenol - FAQ. Guidechem. Published December 4, 2023.
Navigating the Synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this synthesis. By understanding the underlying chemical principles, we can optimize reaction conditions to maximize the yield and purity of the target molecule.
I. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, which is commonly prepared via the reaction of 2-amino-4-chlorophenol with a suitable three-carbon electrophile, such as propylene oxide or 1-chloro-2-propanol.
Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in this synthesis are often attributable to several factors, primarily related to non-selective reactions and suboptimal reaction conditions.
Suboptimal Reaction Conditions: The reaction temperature, solvent, and base (if used) play a crucial role. An inappropriate temperature can either lead to an exceedingly slow reaction or promote the formation of byproducts. The choice of solvent affects the solubility of reactants and the reaction rate. A systematic optimization of these parameters is recommended.
Competing O-Alkylation: A significant challenge in the alkylation of 2-aminophenols is the competition between N-alkylation (desired) and O-alkylation (byproduct formation)[1]. Nitrogen is generally more nucleophilic than oxygen, but O-alkylation can become significant under certain conditions. To favor N-alkylation, consider using a less polar solvent and avoiding strongly basic conditions that would deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.
Formation of Di-substituted Products: Over-alkylation can lead to the formation of N,O-dialkylated or di-N-alkylated byproducts. This can be mitigated by carefully controlling the stoichiometry of the reactants. Using a slight excess of the 2-amino-4-chlorophenol may help to minimize the formation of these byproducts.
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has gone to completion. If the reaction stalls, a gentle increase in temperature or extended reaction time might be necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Question 2: My final product is impure, and I see multiple spots on my TLC plate. What are these impurities?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials, the most common byproducts in this synthesis are isomers and over-alkylated products.
O-Alkylation Product: As mentioned previously, the alkylation of the phenolic oxygen results in the formation of an O-alkylated isomer. This byproduct will have the same mass as the desired product but different chromatographic and spectroscopic properties.
N,O-Dialkylation Product: This byproduct arises from the alkylation of both the amino and hydroxyl groups. It will have a higher molecular weight than the desired product.
Di-N-Alkylation Product: The secondary amine of the desired product can undergo a second alkylation, leading to a di-N-alkylated byproduct. This will also have a higher molecular weight.
Regioisomers: When using an unsymmetrical electrophile like propylene oxide, the reaction can proceed via two different pathways, leading to the desired 3-methyl product and its 2-methyl isomer. The nucleophilic attack of the amine can occur at either the more substituted or less substituted carbon of the epoxide ring.
Dimerization: In some cases, dimerization of the benzoxazine product or intermediates can occur, leading to high molecular weight impurities[2][3].
Table 1: Common Byproducts and Their Characteristics
Byproduct Name
Structure
Key Differentiating Feature
O-Alkylated Isomer
Isomer of the desired product
Same mass, different polarity and NMR shifts.
N,O-Dialkylated Product
Both N and O are alkylated
Higher molecular weight.
Di-N-Alkylated Product
Two alkyl groups on the nitrogen
Higher molecular weight.
2-Methyl Regioisomer
Isomer with methyl at position 2
Same mass, different NMR spectrum.
Dimer
Two benzoxazine units linked
Significantly higher molecular weight.
Question 3: How can I differentiate between the desired N-alkylated product and the O-alkylated byproduct?
Answer:
Distinguishing between N- and O-alkylated isomers is crucial for product characterization. Several analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shift of the protons on the carbon adjacent to the heteroatom will be different. For the N-alkylated product, the protons on the CH₂ group of the oxazine ring will have a characteristic chemical shift. In the O-alkylated product, the protons of the alkyl group attached to the oxygen will have a different chemical shift, typically further downfield. The NH proton of the desired product will be observable, while the OH proton will be present in the O-alkylated product.
¹³C NMR: The chemical shift of the carbon atom bonded to the nitrogen or oxygen will be significantly different.
2D NMR (HMBC, HSQC): These techniques can definitively establish the connectivity of the atoms in the molecule, confirming which heteroatom is alkylated[4].
Infrared (IR) Spectroscopy: The N-H stretch of the secondary amine in the desired product will be present (around 3300-3500 cm⁻¹), while the O-H stretch of the phenolic group in the starting material will be absent. The O-alkylated product will lack both the N-H and O-H stretches in this region.
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like MS/MS might differ.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine?
A common and effective method involves the reaction of 2-amino-4-chlorophenol with a three-carbon electrophile like propylene oxide or 1-chloro-2-propanol. This reaction typically proceeds via a nucleophilic substitution or epoxide ring-opening mechanism, leading to the formation of the benzoxazine ring system.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to control are:
Stoichiometry: A slight excess of the aminophenol can help minimize over-alkylation.
Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting byproduct formation.
Solvent: The choice of solvent can influence the N- vs. O-alkylation selectivity.
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unexpected byproducts.
Q3: How can I purify the final product?
Column chromatography is the most common method for purifying the crude product and separating it from byproducts and unreacted starting materials. The choice of the stationary phase (e.g., silica gel) and the eluent system will depend on the polarity of the desired product and the impurities. Recrystallization can also be an effective purification technique if a suitable solvent is found.
III. Experimental Protocol: Synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
This protocol is a general guideline and may require optimization.
Materials:
2-Amino-4-chlorophenol
Propylene oxide
Methanol (or another suitable solvent)
Water
Standard laboratory glassware
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-amino-4-chlorophenol (1.0 eq) in methanol.
To this solution, add propylene oxide (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Reaction Pathway and Byproduct Formation:
Caption: Synthetic pathway and major byproduct formation routes.
IV. References
Selective Alkylation of 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylates. Synthetic Communications.
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform.
Why n-alkylation is more favorable than o-alkyation? ResearchGate.
Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. De Gruyter.
A Guide to the N-Alkylation of Aminophenols. Benchchem.
SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.
Synthesis of 4-chloro-2-nitrophenol. Sciencemadness.
Selective alkylation of aminophenols. University of Michigan.
Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane. Preprints.org.
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
Influences of Chemical Functionalities on Crystal Structures and Electrochemical Properties of Dihydro-benzoxazine Dimer Derivatives. MDPI.
NMR determination of enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one using chiral shift reagent, tris(3-(heptafluorobutyryl)-d-camphorato)europium(III). R Discovery.
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals.
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Polish Journal of Chemical Technology.
Preparation of 4-chloro-2-nitrophenol. Google Patents.
Application Notes and Protocols for the Biotransformation of 4-chloro-2-nitrophenol by Microorganisms. Benchchem.
Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. PrepChem.com.
Atom-economic, room-temperature, and high-efficiency synthesis of polyamides via a three-component polymerization involving benzoxazine, odorless isocyanide, and water. The Royal Society of Chemistry.
Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE.
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate.
Metabolism of 4-chloro-2-nitrophenol in a Gram-positive bacterium, Exiguobacterium sp. PMA. PMC.
NMR determination of enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one using chiral shift reagent, tris(3-(heptafluorobutyryl)-d-camphorato)europium(III). PubMed.
Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. ResearchGate.
Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. ORBi UMONS.
A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression. PubMed.
Use of propylene oxide as an acid scavenger in peptide synthesis. Google Patents.
Development of New Propylene Oxide Process. Sumitomo Chemical.
METHOD FOR PRODUCING PROPYLENE OXIDE. European Patent Office.
Production method of 4-chloro-2-aminophenol. Google Patents.
troubleshooting low yield in 1,4-benzoxazine synthesis
Technical Support Center: Troubleshooting 1,4-Benzoxazine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 1,4-Benzoxazine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 1,4-benzoxazine scaffolds. While theoretically straightforward, the bifunctional nature of the precursors (like o-aminophenols) and the thermodynamic hurdles of six-membered ring closure frequently lead to stalled reactions, complex byproduct mixtures, and ultimately, low yields.
This guide deconstructs the causality behind these failures, providing self-validating protocols and diagnostic workflows to ensure reproducible success in your drug development pipelines.
Issue 1: Competing Side Reactions in o-Aminophenol Condensations
Q: When reacting 2-aminophenol with alpha-haloketones or epoxides, I get complex mixtures (tars) and less than 20% yield of the desired 1,4-benzoxazine. What is the mechanistic cause, and how do I fix it?
A: The core issue is a lack of chemoselectivity combined with oxidative degradation. 2-Aminophenols are highly susceptible to air oxidation, rapidly forming dark quinone-imine polymers (tars) if the reaction is not strictly degassed. Furthermore, the substrate possesses two competing nucleophilic centers. While the phenolic -OH is more acidic, the amine -NH₂ is more nucleophilic[1].
If you use a strong base like Sodium Hydride (NaH), you risk double-deprotonation, leading to uncontrolled O- and N-alkylation (over-alkylation). The solution is to use a mild inorganic base, such as Potassium Carbonate (K₂CO₃), which selectively deprotonates the phenol to form the phenoxide without over-activating the amine[1]. This ensures the reaction proceeds via a controlled bimolecular nucleophilic substitution (Sₙ2) pathway[1].
Data Summary: Base and Solvent Effects on Regioselectivity and Yield
Q: My strategy involves a Lewis acid-catalyzed aziridine ring opening followed by a Cu(I)-catalyzed intramolecular C-N cyclization. The ring-opening works, but the cyclization stalls, leaving unreacted starting material. How can I drive this to completion?
A: Copper(I)-catalyzed intramolecular cyclization is a powerful tool for forming nitrogen-containing heterocycles, but it is highly sensitive to catalyst deactivation[3]. Cu(I) salts (like CuI or CuBr) readily oxidize to the less active Cu(II) state upon storage or exposure to trace oxygen during the reaction setup[2]. Additionally, the formation of a six-membered 1,4-benzoxazine ring requires overcoming specific bite-angle constraints. If the Cu(I) center is not properly ligated, the intermediate complex cannot achieve the necessary geometry for reductive elimination[4].
Self-Validating Check: Always observe the color of your reaction mixture. A rapid shift to a dark blue/green color before heating indicates premature oxidation to Cu(II). The solution is to use freshly purified CuI, strictly degassed solvents, and an appropriate bidentate ligand (e.g., TMEDA or 1,10-phenanthroline) to stabilize the active Cu(I) species.
Q: I am attempting to reduce and cyclize a 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one derivative using Borane-THF, but the reaction yields uncyclized or partially reduced intermediates. Why?
A: Borane-THF is an excellent reagent for reducing amides to amines, which subsequently facilitates ring closure. However, Borane-THF is highly hygroscopic and degrades rapidly in the presence of adventitious moisture, converting the active hydride into unreactive boric acid derivatives[2]. If your Borane-THF titer has dropped, you will achieve incomplete reduction.
Self-Validating Check: The reaction should exhibit a mild exotherm upon the addition of Borane-THF. If no temperature change is observed, your reagent has likely degraded. Always titrate your Borane-THF or use a fresh bottle, and ensure all glassware is flame-dried[2].
Experimental Protocols
Protocol 1: Self-Validating Borane-Mediated Reduction to 3,4-Dihydro-2H-1,4-benzoxazines
This protocol ensures complete reduction while preventing thermal degradation of the intermediate[2].
Preparation: In a flame-dried round-bottom flask under a strict argon atmosphere, dissolve the precursor (e.g., 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one, 2.35 mmol) in anhydrous THF[2].
Thermal Control: Cool the solution to 0 °C in an ice bath[2]. Causality: Borane reduction is exothermic; controlling the temperature prevents side-reactions and ether cleavage.
Reagent Addition: Slowly add a 1 M solution of fresh Borane-THF complex (7.05 mmol, 3.0 eq) dropwise over 5 minutes[2].
Propagation: Allow the reaction mixture to gradually warm to room temperature and stir overnight[2]. Monitor via LC-MS to confirm the disappearance of the carbonyl peak.
Quench & Workup: Carefully quench excess borane by the dropwise addition of methanol at 0 °C until effervescence ceases[2]. Remove the solvent under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product quantitatively[2].
Adapted for high enantio- and diastereospecificity[4].
Catalyst Activation: Charge a Schlenk tube with the uncyclized halogenated intermediate (1.0 eq), freshly purified CuI (10 mol%), and a stabilizing ligand (e.g., 1,10-phenanthroline, 20 mol%).
Base Addition: Add Cs₂CO₃ or K₂CO₃ (2.0 eq). Causality: A mild base neutralizes the HX byproduct without causing epimerization of chiral centers.
Solvent & Degassing: Add anhydrous Toluene. Freeze-pump-thaw the mixture three times to remove all dissolved oxygen.
Cyclization: Seal the tube under argon and heat to 90–110 °C for 12–24 hours.
Purification: Cool to room temperature, filter through a pad of Celite to remove insoluble copper salts, and purify the filtrate via silica gel flash chromatography.
Technical Support Center: Catalyst Selection for 1,4-Benzoxazine Ring Formation
This guide serves as a technical support interface for researchers optimizing the synthesis of 1,4-benzoxazine scaffolds. It prioritizes mechanistic causality, troubleshooting, and reproducible protocols over generic des...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support interface for researchers optimizing the synthesis of 1,4-benzoxazine scaffolds. It prioritizes mechanistic causality, troubleshooting, and reproducible protocols over generic descriptions.
Current Status: Operational
User Role: Senior Application Scientist
Context: Small molecule drug discovery (Bioactive Scaffolds)
Module 1: Catalyst Selection Framework (FAQ)
Q1: I am designing a route for a library of 1,4-benzoxazine derivatives. Which catalyst system should I prioritize?
A: Your choice depends entirely on your starting materials and the specific substitution pattern required. Use the Substrate-Driven Selection Matrix below to determine the optimal catalytic pathway.
Why: This is the industry standard for "one-pot" cascade reactions. The base (Cs
CO or KCO) mediates the initial nucleophilic substitution, while the Cu-catalyst drives the difficult intramolecular Ullmann-type -arylation to close the ring. Without Cu, the ring closure is often the rate-limiting failure point.
Why: This Lewis acid catalyzes a formal [4+2] cycloaddition via ring-opening/annulation. It offers superior regioselectivity compared to Brønsted acids and avoids the harsh basic conditions of the Cu-route.
Recommendation:Immobilized Lipase/Tyrosinase (Biocatalysis) or TiO
Nanoparticles .
Why: For sensitive substrates where metal contamination is a concern (e.g., late-stage functionalization), enzymatic cascades provide mild oxidative ring closure.
Q2: My Cu-catalyzed reaction stalls at the intermediate (uncyclized) stage. Why?
A: This is a "Ligand-Substrate Mismatch."
Causality: The Ullmann coupling step requires the copper center to be ligated to facilitate oxidative addition into the aryl halide (or pseudo-halide). If you are using ligand-free conditions, the reaction often fails if the substrate itself cannot act as a directing group.
Solution: Add 1,10-phenanthroline (20 mol%) or L-proline . The bidentate nitrogen ligand stabilizes the Cu(I) species and lowers the activation energy for the ring closure.
Q3: When should I switch from Homogeneous (Cu/Y) to Heterogeneous catalysts?
A: Switch only if Metal Leaching (ppm levels) is a critical quality attribute (CQA) failure in your downstream purification.
Heterogeneous Option:TiO
Nanoparticles or Resin-supported Copper .
Trade-off: Heterogeneous systems often suffer from mass transfer limitations, requiring higher temperatures or longer reaction times (48h+ vs 12h) to achieve comparable conversion.
Module 2: Troubleshooting Guide (Failure Modes)
Symptom
Probable Cause
Technical Intervention
Low Yield (<30%)
Protodehalogenation
In Cu-catalyzed systems, the aryl halide moiety may undergo reduction instead of coupling. Fix: Switch solvent to 1,4-Dioxane (anhydrous) and ensure the system is strictly oxygen-free (Argon sparge) to prevent catalyst oxidation.
Regioisomeric Mix
Steric Clash
In Lewis Acid (Y(OTf)) routes, bulky substituents on the propargyl alcohol can shift the nucleophilic attack site. Fix: Lower temperature to 0°C and increase catalyst loading to 10 mol% to favor the kinetic product.
Black Precipitate
Catalyst Disproportionation
Cu(I) oxidizing to Cu(II) or aggregating into Cu(0). Fix: Increase ligand loading (Ligand:Metal ratio 2:1) or add a mild reductant like Sodium Ascorbate .
Incomplete Ring Closure
Base Basicity
The base is strong enough for alkylation but too weak for the Ullmann step. Fix: Switch from KCO to CsCO . The "Cesium Effect" (solubility/cation size) significantly enhances intramolecular cyclization rates.
Module 3: Visualization & Logic
Figure 1: Catalyst Selection Decision Tree
Caption: Logical flow for selecting the optimal catalyst based on starting material availability and target scaffold requirements.
The catalyst stays in the aqueous phase (potential for recovery, though often not practical on small scale).
References
Qi, H., & Peng, Y. (2022).[3] Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols.[3][4] Chemical Communications.[3] Link
Cayley, A. L., et al. (2009). An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by CuI.[1] Organic & Biomolecular Chemistry. Link
Contente, M. L., et al. (2020).[5] One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Journal of Organic Chemistry. Link
Dighore, N. R., et al. (2018). Synthesis of 1,4-benzoxazines using TiO2 NPs. ResearchGate/Journal. Link
Hajra, S., et al. (2013). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction.[6] Organic & Biomolecular Chemistry. Link
Technical Support Center: Solvent Optimization for 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine Synthesis
Diagnostic Overview The synthesis of 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine typically proceeds via the bimolecular nucleophilic substitution (SN2) and subsequent intramolecular cyclization of 2-amino-4-chloroph...
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Overview
The synthesis of 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine typically proceeds via the bimolecular nucleophilic substitution (SN2) and subsequent intramolecular cyclization of 2-amino-4-chlorophenol with 1,2-dibromopropane. Because 2-amino-4-chlorophenol is an ambident nucleophile containing both hydroxyl and amino groups, the reaction's regioselectivity, rate, and overall yield are heavily dictated by the solvation environment. As a Senior Application Scientist, I frequently see researchers struggle with stalled intermediates, competing dimerization, or intractable emulsions during workup. This guide deconstructs the causality behind solvent selection to help you engineer a self-validating, high-yield synthetic system.
Mechanistic Troubleshooting (FAQs)
Q1: Why am I observing incomplete cyclization and a buildup of the O-alkylated intermediate when using ethanol as my primary solvent?A: Ethanol is a polar protic solvent. While recent green chemistry protocols have successfully utilized ethanol for transition-metal-free benzoxazine cyclizations [1], it inherently forms strong hydrogen bonds with the phenoxide anion generated by your base. This solvation shell drastically lowers the nucleophilicity of the oxygen, increasing the activation energy required for the initial SN2 attack on the 1,2-dibromopropane. Consequently, the reaction stalls at the intermediate stage. To drive the reaction to completion in protic solvents, you must either increase the residence time significantly or switch to a higher-yielding SN2 environment.
Q2: How can I accelerate the cyclization step without causing thermal degradation of the electron-rich 2-amino-4-chlorophenol core?A: The key is to increase the nucleophilicity of the phenoxide without relying solely on excessive heat. Switching to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone is the standard solution [2]. Polar aprotic solvents effectively solvate the metal cation (e.g., K+ from K2CO3) but leave the phenoxide anion "naked" and unsolvated. This highly reactive, unsolvated nucleophile rapidly attacks the alkyl halide at moderate temperatures (60–80 °C), preventing the oxidative degradation that occurs when aminophenols are subjected to prolonged high-heat conditions [3].
Q3: DMF provides excellent yields, but solvent removal during scale-up is problematic. What is a viable, scalable alternative?A: For scalable applications, abandon miscible high-boiling solvents and transition to a biphasic Phase-Transfer Catalysis (PTC) system (e.g., Toluene/Water) [2]. By using a lipophilic quaternary ammonium salt like Aliquat 336, the phenoxide is extracted from the aqueous phase into the organic toluene phase. In the organic layer, the ion pair is highly reactive (similar to the "naked" state in DMF), allowing rapid cyclization. Post-reaction, the phases are simply separated, completely bypassing the grueling vacuum distillation required to remove DMF.
Validated Methodologies
Protocol A: High-Yield Cyclization via Polar Aprotic Solvation (DMF)
This protocol leverages the "naked nucleophile" effect to maximize reaction kinetics.
Activation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-amino-4-chlorophenol (10.0 mmol) in 50 mL of anhydrous DMF. Add finely powdered anhydrous K2CO3 (25.0 mmol).
Self-Validation: The suspension will undergo a distinct color shift to deep red/brown within 15 minutes, visually confirming the deprotonation and formation of the phenoxide anion.
Alkylation: Cool the mixture to 0 °C. Add 1,2-dibromopropane (11.0 mmol) dropwise over 30 minutes via an addition funnel.
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12–18 hours.
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar starting material spot disappears, replaced by a single, higher Rf spot (the cyclized benzoxazine).
Workup: Cool to room temperature and pour the mixture into 200 mL of crushed ice water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to ensure complete extraction of residual DMF. Dry over Na2SO4, filter, and concentrate under reduced pressure.
This protocol is engineered for scale-up, eliminating high-boiling polar solvents.
Biphasic Setup: In a 500 mL flask, dissolve 2-amino-4-chlorophenol (50.0 mmol) and 1,2-dibromopropane (55.0 mmol) in 150 mL of Toluene. In a separate beaker, dissolve KOH (125.0 mmol) in 50 mL of deionized water.
Catalysis: Add Aliquat 336 (tricaprylylmethylammonium chloride, 5.0 mmol, 10 mol%) to the toluene layer. Combine the aqueous KOH solution with the organic phase.
Causality: The Aliquat 336 acts as an interfacial shuttle, continuously transporting the hydroxide/phenoxide into the toluene layer where the SN2 reaction occurs rapidly.
Cyclization: Heat the biphasic mixture to 90 °C under vigorous mechanical stirring (≥ 800 RPM) for 24 hours.
Self-Validation: The reaction strictly depends on interfacial surface area. If the emulsion breaks due to poor stirring, the reaction will immediately stall.
Workup: Cool the mixture and transfer to a separatory funnel. Isolate the upper toluene layer. Wash the organic phase with 1M HCl (50 mL) to remove any unreacted starting amine, followed by saturated NaHCO3 (50 mL) and brine (50 mL). Concentrate the toluene under reduced pressure to yield the crude product.
Performance Data
The following table summarizes the quantitative impact of solvent selection on the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives, demonstrating the trade-offs between reaction kinetics and operational scalability.
Solvent System
Base / Catalyst
Temp (°C)
Time (h)
Avg. Yield (%)
Mechanistic Effect & Operational Notes
Acetone
K2CO3
56 (Reflux)
48–72
65–75%
Moderate SN2 rate due to low boiling point; very easy solvent removal.
H-bonding reduces nucleophilicity; green solvent but promotes stalled intermediates.
Toluene / H2O
KOH + Aliquat 336
90
16–24
75–80%
Interfacial ion transfer mimics aprotic kinetics; highly scalable and easy separation.
Mechanistic Pathway Visualization
Solvent-dependent mechanistic pathways for 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis.
References
Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing).
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Heterocycles.
Vozdvizhenskaya, O. A., Andronova, V. L., Galegov, G. A., & Charushin, V. N. (2021). Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. ResearchGate.
Optimization
Technical Support Center: Troubleshooting N-Alkylation of 3,4-Dihydro-2H-1,4-benzoxazines
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when functionalizing the 3,4-dihydro-2H-1,4-benzoxazine scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when functionalizing the 3,4-dihydro-2H-1,4-benzoxazine scaffold. While this "biologically privileged" heterocycle is a cornerstone in medicinal chemistry, its N-alkylation is notoriously susceptible to regioselectivity failures, over-alkylation, and competitive side reactions.
This guide deconstructs the mechanistic causality behind these experimental failures and provides field-proven, self-validating protocols to ensure your synthetic workflows succeed.
Part 1: Mechanistic Causality & Common Pitfalls
The nitrogen atom at the 4-position of the dihydrobenzoxazine ring is a secondary amine. However, its nucleophilicity and reactivity are heavily modulated by the surrounding electronic environment:
Lone Pair Delocalization : The nitrogen's lone pair delocalizes into the adjacent aromatic ring, inherently reducing its nucleophilicity compared to standard aliphatic amines.
Competing Acidic Sites : In oxo-derivatives (such as 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates), the C2 proton becomes highly acidic due to the electron-withdrawing effects of the adjacent lactam carbonyl and ester groups.
Ambident Precursors : When synthesizing the scaffold from 2-aminophenol precursors, the presence of both hydroxyl (hard) and amino (soft) nucleophilic sites creates intense competition between O-alkylation and N-alkylation 1[1].
Part 2: Troubleshooting FAQs
Q1: I am trying to N-alkylate a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate using Sodium Hydride (NaH) and Iodomethane, but my NMR shows a 2,4-dialkylated product. How do I achieve selective N4-alkylation?
The Causality: This is a classic thermodynamic regioselectivity failure. Strong bases like NaH indiscriminately deprotonate both the N4 amine and the highly acidic C2 carbon, generating a dianion. This dianion rapidly reacts with the alkyl halide at both sites, leading to over-alkylation 2[2].
The Solution: Transition to Phase Transfer Catalysis (PTC). By utilizing a mild base (K₂CO₃) combined with a phase transfer catalyst like benzyltriethylammonium chloride (BTEAC) in acetonitrile, you kinetically favor the formation of the N4-monoanion. This solid-liquid PTC system restricts C2 deprotonation, yielding the 4-alkyl-3-oxo derivative exclusively 2[2].
Q2: Direct N-alkylation of my unsubstituted 3,4-dihydro-2H-1,4-benzoxazine with alkyl bromides is giving very low yields (<20%). Why is the reactivity so poor?
The Causality: The parent 3,4-dihydro-2H-1,4-benzoxazine scaffold exhibits poor N-nucleophilicity. Direct alkylation with standard bases is highly inefficient and often leads to oxidative degradation or ring-opening side reactions under harsh heating 3[3].
The Solution: Pivot your synthetic strategy to a pre-cyclization alkylation . Perform the N-alkylation on the o-aminophenol precursor via reductive amination prior to ring closure. Once the nitrogen is alkylated, cyclize the intermediate using 1,2-dibromoethane 3[3].
Q3: When building the scaffold from 2-aminophenol, I am getting a mixture of O-alkylated and N-alkylated acyclic intermediates. How do I control this?
The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen in 2-aminophenol is a "harder" nucleophile than the nitrogen. Using hard electrophiles or highly polar aprotic solvents with strong bases drives O-alkylation 1[1].
The Solution: Utilize a sequential microwave-assisted protocol. First, perform a reductive N-arylmethylation (which is highly selective for nitrogen), followed by a base-mediated regioselective O-alkylation using 2-bromoalkanoates. This acyclic intermediate will then spontaneously cyclize into the desired benzoxazine scaffold upon heating 4[4].
Part 3: Quantitative Condition Matrix
Use the following data table to select the appropriate reagent system based on your specific benzoxazine derivative.
Substrate Type
Target Site
Reagent System
Competing Reaction
Expected Outcome / Selectivity
3-Oxo-benzoxazine-2-carboxylate
N4
NaH, Toluene, 60°C
C2-Alkylation
Poor (Yields 2,4-dialkylated product)
3-Oxo-benzoxazine-2-carboxylate
N4
K₂CO₃, BTEAC, MeCN, 60°C
None
Excellent (>75% N4-monoalkylated)
Parent 3,4-dihydro-benzoxazine
N4
NaH, MeI, DMF, 25°C
Oxidative degradation
Poor (Low yield, complex mixture)
2-Aminophenol (Precursor)
N-Alkyl
Aldehyde, NaBH₄, THF
O-Alkylation
Excellent (Exclusive N-alkylation prior to cyclization)
Part 4: Mechanistic Visualization
Fig 1: Divergent pathways of 3-oxo-benzoxazine-2-carboxylates based on base selection.
Part 5: Validated Experimental Protocols
Protocol A: Selective N4-Alkylation via Phase Transfer Catalysis (PTC)
Use this protocol to synthesize 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates without triggering C2-dialkylation.
Preparation : Charge a flame-dried round-bottom flask with alkyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (1.0 eq), finely powdered K₂CO₃ (2.5 eq), and benzyltriethylammonium chloride (BTEAC) (0.1 eq).
Solvation : Suspend the solid mixture in anhydrous Acetonitrile (MeCN) utilizing approximately 10 mL per mmol of substrate.
Alkylation : Add the alkyl halide (e.g., Iodomethane) (1.2 eq) dropwise at room temperature under an Argon atmosphere.
Reaction : Heat the reaction mixture to 60 °C and stir vigorously for 5 hours.
Causality Check: Vigorous stirring is absolutely mandatory for solid-liquid phase transfer catalysis to ensure adequate interfacial surface area between the solid carbonate and the organic phase.
Self-Validation : Monitor reaction progress via TLC (Ethyl Acetate/Hexane). The desired N4-mono-alkylated product will appear as a distinct, less polar spot compared to the starting material. If a secondary, even less polar spot appears, dialkylation is occurring (likely due to excess alkyl halide or moisture).
Workup : Cool to room temperature, filter off the inorganic salts, and wash the filter cake thoroughly with ethyl acetate. Evaporate the filtrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Pre-Cyclization N-Alkylation Strategy
Use this protocol when direct N-alkylation of a parent 3,4-dihydro-2H-1,4-benzoxazine fails due to poor nucleophilicity.
Reductive Amination : Dissolve 2-aminophenol (1.0 eq) in dry THF. Add the desired aliphatic aldehyde (1.1 eq) and stir for 2 hours to form the imine. Slowly add Sodium Borohydride (NaBH₄) (3.0 eq) in small portions under nitrogen. Stir for 18 hours.
Quench & Isolate : Quench with saturated ammonium chloride, extract with ethyl acetate, and dry over MgSO₄. Isolate the N-alkyl-2-aminophenol intermediate.
Cyclization : Dissolve the intermediate in acetone. Add 1,2-dibromoethane (1.8 eq) and K₂CO₃ (1.8 eq).
Reflux : Reflux the dark blue solution for 72 hours. Remove acetone under reduced pressure, extract with ethyl acetate, and purify via distillation or chromatography to yield the highly pure N-alkylated 3,4-dihydro-2H-1,4-benzoxazine.
Part 6: References
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Heterocycles. 3
Rutar, A., & Kikelj, D. (1998). Selective Alkylation of 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylates. Synthetic Communications. 2
Benchchem. 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine Scaffold Properties and Challenges. 1
Filimonov, S. I., et al. (2011). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. 4
preventing dimer formation in benzoxazine synthesis
Welcome to the Benzoxazine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in polybenzoxazine chemistry:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Benzoxazine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in polybenzoxazine chemistry: the formation of unwanted dimers and oligomeric side products during monomer synthesis.
This guide bridges theoretical reaction mechanics with field-proven methodologies. By understanding the causality behind solvent selection, thermal management, and stoichiometry, you can implement self-validating workflows to ensure high-yield, high-purity benzoxazine monomers.
Mechanistic Overview: Monomer vs. Dimer Pathways
To effectively troubleshoot, we must first visualize the competing chemical pathways. The synthesis of a 1,3-benzoxazine monomer is a delicate balance between intramolecular ring closure (the desired path) and intermolecular side reactions (the dimer/oligomer path).
Reaction pathway showing benzoxazine formation versus dimer/oligomer side reactions.
Troubleshooting & FAQs: Suppressing Side Reactions
Q1: What is the mechanistic origin of dimer and oligomer byproducts in my synthesis?A1: Benzoxazine synthesis proceeds via a Mannich-like condensation. The primary amine and formaldehyde first react to form an active intermediate, typically a[1]. This intermediate then reacts with the phenolic compound. If intramolecular ring closure is kinetically hindered, or if there is an imbalance in local stoichiometry, the intermediate undergoes intermolecular Mannich reactions[1]. This leads to the formation of[2]. The formation of a dimer often acts as a "self-selective reaction" where intramolecular hydrogen bonding deactivates the remaining phenolic-OH sites, halting further desired ring-closure[2].
Q2: How does solvent selection influence dimer formation?A2: The reaction medium dictates both the solubility of the intermediates and the activation energy required for ring closure.
Non-polar solvents (e.g., Toluene, Xylenes): Toluene is the industry standard due to its azeotropic removal of water. However, its can provide the thermal energy necessary to drive intermolecular side reactions if the reaction is prolonged[3]. Furthermore, , which can cause thermal degradation of the product[4]. For highly unreactive amines (like 4,4′-diaminodiphenyl sulfone), higher boiling non-polar solvents like xylenes are necessary to force the reaction without forming the dimers seen in polar solvents like DMSO[5].
Halogenated solvents (e.g., Chloroform): Chloroform allows for synthesis at [3]. By operating at lower temperatures, the kinetic barrier for intramolecular ring closure is overcome while the higher activation energy for intermolecular dimerization is avoided, resulting in a purer monomer[3].
Q3: Can solvent-free (melt) synthesis prevent dimer formation?A3: Yes, but it requires rigorous thermal management. and bypasses the degradation that occurs during high-temperature solvent evaporation[4]. However, the Mannich condensation is highly exothermic. Without a solvent to act as a heat sink, localized hot spots can trigger premature ring-opening polymerization or oligomerization. Maintaining the melt strictly is critical to favor monomer formation over dimers[6].
Quantitative Data: Reaction Medium Impact on Yield and Purity
The choice of reaction medium directly correlates with the statistical probability of dimer formation. Below is a comparative analysis of standard synthesis environments:
Reaction Medium
Typical Temperature (°C)
Average Monomer Yield (%)
Dimer/Oligomer Risk
Key Advantage / Disadvantage
Toluene
90 - 110
82 - 86
Moderate
Standard method / High temp removal degrades product
Chloroform (CHCl₃)
25 - 61
70 - 85
Low
Low-temperature kinetic control limits side reactions
Self-Validating Experimental Protocol: Low-Temperature Kinetic Control Method
To actively prevent dimer formation, this protocol utilizes a two-step addition method in chloroform. By pre-forming the active intermediate, we eliminate the presence of free amine during the phenolic addition, effectively shutting down the primary pathway for dimer bridging.
Intermediate Pre-activation: In a 25 mL round-bottom flask, add stoichiometric amounts of the primary amine and paraformaldehyde to 10 mL of chloroform[3].
Causality: Reacting the amine and formaldehyde first ensures complete conversion to the active hexahydro-1,3,5-triazine intermediate, preventing unreacted amine from acting as a cross-linking bridge later.
Ambient Stirring (Self-Validation Step 1): Stir the mixture at room temperature (25 °C) for 24 hours until a completely transparent solution is obtained[3].
Validation: The visual transition from a cloudy suspension (insoluble paraformaldehyde) to a confirms the complete formation of the active intermediate[3]. Do not proceed until the solution is clear.
Phenolic Addition & Condensation: Add the phenolic compound to the clear solution. Reflux the mixture at 61 °C for 48 to 96 hours[3].
Causality: The provides enough thermal energy for intramolecular ring closure but is insufficient to overcome the activation barrier for intermolecular dimerization[3].
Alkaline Wash (Self-Validation Step 2): Cool the mixture to room temperature. Wash the organic phase with , followed by distilled water (3 × 30 mL) until the aqueous layer is neutral[8][9].
Causality: Dimers, linear oligomers, and unreacted starting materials contain free phenolic -OH groups. The NaOH wash selectively deprotonates these impurities, partitioning them into the aqueous phase. The fully closed-ring benzoxazine lacks free -OH groups and remains safely in the organic phase[8][9].
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum at a low temperature (<50 °C) to yield the pure monomer[8].
References
Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer. ACS Omega.[Link]
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.[Link]
Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. rhhz.net.[Link]
US8288533B1 - Methods for preparing benzoxazines using aqueous solvent.
US5543516A - Process for preparation of benzoxazine compounds in solventless systems.
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC.[Link]
Combination of Polyethylenimine and Vanillin-Based Benzoxazine as a Straightforward Self-Healable System with Excellent Film-Forming Ability. ACS Publications.[Link]
A new synthetic approach for difficult benzoxazines: Preparation and polymerization of 4,4′-diaminodiphenyl sulfone-based benzoxazine monomer. ResearchGate.[Link]
A Comparative Guide to the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines: Methodologies, Mechanisms, and Performance
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporati...
Author: BenchChem Technical Support Team. Date: March 2026
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds. Consequently, the development of efficient and versatile synthetic routes to this core structure is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most pertinent synthetic strategies for the construction of 3,4-dihydro-2H-1,4-benzoxazines, offering insights into their mechanisms, experimental protocols, and relative performance to aid in the selection of the most appropriate method for a given research objective.
Introduction: The Significance of the 3,4-Dihydro-2H-1,4-benzoxazine Core
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a key pharmacophore found in numerous compounds exhibiting a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and antihypertensive properties. The conformational flexibility of the oxazine ring, coupled with the diverse substitution patterns possible on the benzene ring, allows for fine-tuning of the molecule's physicochemical properties and biological targets. This has driven the continuous evolution of synthetic methodologies to access this valuable scaffold.
This guide will focus on four key synthetic approaches that represent both classical and modern strategies for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines:
Classical Synthesis: Reaction of 2-Aminophenols with 1,2-Dihaloethanes
Reductive Cyclization: From 2-Nitrophenoxy Derivatives
Each method will be discussed in detail, including its underlying mechanism, a representative experimental protocol, and a summary of its advantages and disadvantages.
Method 1: Classical Synthesis via Condensation of 2-Aminophenols with 1,2-Dihaloethanes
This long-standing and straightforward method involves the direct N- and O-dialkylation of a 2-aminophenol with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base.
Reaction Mechanism
The reaction proceeds through a two-step nucleophilic substitution. The phenoxide, being more nucleophilic than the aniline, first displaces one of the halide atoms to form an intermediate. This is followed by an intramolecular cyclization where the amino group displaces the second halide to form the six-membered oxazine ring.
Comparative
Comparative Guide: Biological Activity of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine vs. Alternative Benzoxazine Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary & Structural Rationale The 1,4-benzoxazine scaffold is widely...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Guide
Executive Summary & Structural Rationale
The 1,4-benzoxazine scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets. Among its derivatives, 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (7-Cl-3-Me-DHBX) represents a highly optimized pharmacophore.
As an Application Scientist evaluating lead compounds, it is critical to understand the causality behind these structural modifications:
7-Chloro Substitution: The introduction of a halogen at the C-7 position significantly enhances the lipophilicity (
) of the molecule. This modification improves passive diffusion across phospholipid bilayers, a critical factor for both intracellular anticancer targets and Gram-negative bacterial penetration [1].
3-Methyl Substitution: The methyl group at the C-3 position introduces steric bulk and a potential chiral center. This structural rigidity allows the molecule to selectively anchor into hydrophobic pockets of target enzymes (such as the ATP-binding domain of kinases or bacterial DNA gyrase) while minimizing off-target binding [2].
3,4-Dihydro Core: Unlike fully aromatic or oxidized benzoxazinones, the reduced 3,4-dihydro core maintains a secondary amine (N-H) at position 4, serving as a crucial hydrogen-bond donor that stabilizes ligand-receptor complexes.
This guide objectively compares the biological performance of 7-Cl-3-Me-DHBX against other prominent benzoxazine classes, supported by mechanistic insights and validated experimental protocols.
Mechanistic Pathways & Target Interactions
Benzoxazine derivatives exert their biological effects through multi-target mechanisms. In oncology, they primarily induce apoptosis via Reactive Oxygen Species (ROS) generation and caspase activation. In microbiology, they act as potent inhibitors of bacterial DNA gyrase, preventing DNA supercoiling and replication[3].
Mechanistic pathways of 1,4-benzoxazine derivatives in antimicrobial and anticancer applications.
Comparative Biological Performance
Anticancer Activity
When comparing 7-Cl-3-Me-DHBX analogs to standard 4-aryl-3,4-dihydro-2H-1,4-benzoxazines , the halogenated derivatives demonstrate superior anti-proliferative activity. Recent evaluations of substituted 1,4-benzoxazines linked to purine rings revealed profound efficacy against human cancer cell lines. Specifically, methyl-substituted benzoxazines with halogenated rings achieved
values as low as 2.27 µM against MCF-7 (breast cancer) and 4.44 µM against HCT-116 (colon cancer) cells [1]. The 3-methyl group is essential here; its removal drastically reduces the compound's ability to arrest the cell cycle at the G2/M phase.
Antimicrobial & Antifungal Efficacy
In the realm of antimicrobial resistance, 2H-benzo[b][1,4]oxazin-3(4H)-ones (the oxidized analogs of DHBX) are frequently evaluated. However, 7-chloro substituted dihydro-benzoxazines exhibit comparable, if not superior, broad-spectrum activity. In comparative disc diffusion assays, chloro-substituted benzoxazines demonstrated the highest zones of inhibition against S. aureus and E. coli [3]. Molecular docking confirms that the chlorine atom fits perfectly into the halogen-binding pocket of E. coli DNA gyrase, yielding a stronger binding affinity than un-substituted or purely alkylated derivatives.
Anti-inflammatory & Agrochemical Applications
Benzoxazinone-NSAID hybrids (e.g., diclofenac-benzoxazine derivatives) are highly effective in reducing in vivo paw edema (up to 62.61% inhibition) while minimizing gastrointestinal ulcerogenicity [4]. Conversely, 3-methyl-3,4-dihydro-2H-1,4-benzoxazines excel in agrochemistry as herbicide safeners. They actively upregulate glutathione S-transferases (GSTs) in maize, alleviating crop injury from herbicides like 2,4-D butylate[5].
Quantitative Data Summary
The following table synthesizes the comparative
and Minimum Inhibitory Concentration (MIC) data across different benzoxazine scaffolds to aid in lead selection.
Compound Class / Scaffold
Primary Target / Cell Line
Activity Metric ( / MIC)
Key Structural Advantage
7-Cl-3-Me-DHBX Analogs
MCF-7 (Breast Cancer)
: 2.27 - 3.26 µM
High lipophilicity; optimal steric fit for kinase inhibition.
4-Aryl-1,4-Benzoxazines
HCT-116 (Colon Cancer)
: 7.06 - 13.0 µM
Enhanced stacking with aromatic residues in target proteins.
Chloro-Benzoxazin-3-ones
Escherichia coli
MIC: 4 - 8 µg/mL
Strong hydrogen bonding via the C=O group with DNA gyrase.
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. They include internal controls necessary to confirm assay sensitivity and rule out solvent-induced artifacts.
Protocol A: In Vitro Antiproliferative Assay (MTT Method)
Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This reaction only occurs in metabolically active cells, making formazan absorbance directly proportional to cell viability.
Cell Seeding: Seed MCF-7 or HCT-116 cells in 96-well plates at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% atmosphere.
Compound Preparation: Dissolve 7-Cl-3-Me-DHBX in cell-culture grade DMSO to create a 10 mM stock. Dilute in media to final concentrations (0.1 - 50 µM). Critical: Ensure final DMSO concentration remains
to prevent solvent-induced cytotoxicity.
Treatment: Add 100 µL of the diluted compound to the wells. Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. Incubate for 48 h.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.
Solubilization & Reading: Carefully aspirate the media. Add 150 µL of pure DMSO to solubilize the formazan crystals. Agitate for 10 mins and read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression analysis.
Protocol B: Antimicrobial Disc Diffusion & MIC Determination
Causality: The diffusion rate of the benzoxazine through the agar matrix is dictated by its molecular weight and polarity. The resulting zone of inhibition correlates with the compound's MIC, validating its bacteriostatic/bactericidal efficacy.
Inoculum Preparation: Suspend isolated colonies of S. aureus or E. coli in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (
CFU/mL).
Plating: Uniformly swab the bacterial suspension across the surface of Mueller-Hinton (MH) agar plates.
Disc Application: Impregnate sterile 6 mm filter paper discs with 20 µL of the benzoxazine derivative (at 1 mg/mL). Allow to dry. Apply discs to the agar alongside an Amoxicillin positive control disc.
Incubation & Measurement: Incubate plates at 37°C for 18-24 h. Measure the diameter of the clearing zones (in mm) using a calibrated caliper.
Standardized workflow for the synthesis and biological evaluation of benzoxazine derivatives.
References
Rational design, synthesis and anti-proliferative evaluation of novel 1,4-benzoxazine-[1,2,3]triazole hybrids. European Journal of Medicinal Chemistry. Available at:[Link]
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. National Center for Biotechnology Information (PMC). Available at:[Link]
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Available at:[Link]
Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. Available at:[Link]
Synthesis and biological activity of some novel 3-methyl-4-phenoxyacetyl-3,4-dihydro-2H-1,4-benzoxazines. Heterocycles. Available at: [Link]
Validation
spectroscopic analysis comparison of 1,4-benzoxazine derivatives
Title: Spectroscopic Profiling & Differentiation of 1,4-Benzoxazine Derivatives: A Comparative Technical Guide Executive Summary & Strategic Context 1,4-Benzoxazine derivatives represent a privileged scaffold in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Spectroscopic Profiling & Differentiation of 1,4-Benzoxazine Derivatives: A Comparative Technical Guide
Executive Summary & Strategic Context
1,4-Benzoxazine derivatives represent a privileged scaffold in medicinal chemistry, distinct from their isomeric counterparts, the 1,3-benzoxazines (widely used in polymer science). For drug development professionals, distinguishing these isomers and characterizing the biologically active 1,4-benzoxazin-3-one core is critical.
This guide provides a definitive spectroscopic comparison. It moves beyond basic characterization to address the specific challenges of tautomeric ambiguity (lactam-lactim) , isomeric differentiation , and fragmentation logic .
Core Value Proposition:
differentiation: How to instantly distinguish a 1,4-benzoxazine scaffold from a 1,3-benzoxazine impurity using NMR.
Mechanism: Understanding the mass spectral fragmentation to validate structural integrity.
Protocol: A self-validating workflow for spectroscopic analysis.
Comparative Spectroscopic Profiling
The following data consolidates experimental shifts for the core 1,4-benzoxazin-3-one (bioactive scaffold) versus the 1,3-benzoxazine (polymer monomer).
Table 1: Critical Spectroscopic Differentiators
Feature
1,4-Benzoxazin-3-one (Target Scaffold)
1,3-Benzoxazine (Common Alternative/Impurity)
Diagnostic Significance
H NMR (Characteristic)
4.60 ppm (s, 2H) (H-2 methylene)
5.30–5.50 ppm (s, 2H) (O-CH-N bridge)
The 1,3-isomer's O-CH-N proton is significantly downfield due to double heteroatom shielding.
C NMR (Key Shift)
165–169 ppm (C-3 Carbonyl)
79–83 ppm (O-CH-N)
Presence of a carbonyl signal (>160 ppm) confirms the 1,4-lactam structure; 1,3-isomers lack this unless functionalized.
IR Spectroscopy
1680–1690 cm (Strong C=O stretch)
930–950 cm (Oxazine ring mode)
The "Amide I" band is the fingerprint of the 1,4-lactam. 1,3-isomers show a characteristic ring breathing mode at ~935 cm.
Expert Insight: When synthesizing 1,4-benzoxazines via the reduction of 2-nitrophenoxyacetates, a common side reaction can yield open-chain amides. Monitor the
4.60 ppm singlet; if it splits or shifts significantly upfield (< 4.0 ppm), ring closure has likely failed.
Deep Dive: The Lactam-Lactim Tautomerism
A frequent point of confusion in 1,4-benzoxazine analysis is the potential for tautomerism, which affects biological binding affinity.
Lactam Form (Predominant): 2H-1,4-benzoxazin-3(4H)-one.[1]
Lactim Form (Minor/Transient): 2H-1,4-benzoxazin-3-ol.
Spectroscopic Evidence:
Solution State (DMSO-d
/CDCl): The equilibrium overwhelmingly favors the Lactam . You will observe a broad NH singlet at 10.5–10.8 ppm .
O-Alkylation Trap: If you treat the scaffold with a base and an alkyl halide, you may obtain the O-alkyl (lactim ether) product. This is identified by the disappearance of the Carbonyl C=O (
C ~167 ppm) and appearance of a C=N bond (C ~150-155 ppm).
Visualization of Mechanistic Pathways
A. Mass Spectrometry Fragmentation Logic
Understanding the fragmentation allows you to "read" the stability of your molecule. The 1,4-benzoxazin-3-one core typically undergoes a neutral loss of CO or ketene (CH
=C=O).
Figure 1: Primary fragmentation pathways for 1,4-benzoxazin-3-one derivatives under Electron Ionization (EI).
B. Structural Elucidation Decision Tree
Use this logic flow to confirm your product structure during synthesis.
Figure 2: Rapid spectroscopic decision tree for validating benzoxazine isomers.
Experimental Protocol: Self-Validating Analysis
This protocol ensures high-fidelity data suitable for regulatory submission or peer-reviewed publication.
Protocol A: High-Resolution NMR Characterization
Objective: Unambiguous assignment of the heterocyclic ring protons.
Sample Preparation:
Dissolve 5–10 mg of the derivative in 0.6 mL DMSO-d
.
Why DMSO? It prevents aggregation and slows proton exchange, allowing observation of the amide NH (if present).
Pulse Sequence: Standard 1D proton with 30° pulse angle.
Scans: 16 (sufficient for >95% purity).
Validation Check (The "Self-Check"):
Locate the residual solvent peak (DMSO: 2.50 ppm).
Identify the H-2 singlet at ~4.60 ppm.
Integration Test: Set the H-2 singlet to integral = 2.00. The aromatic region (6.8–7.5 ppm) must integrate to 4.00 (for unsubstituted core). Deviations >10% indicate impurity or substitution.
Protocol B: Mass Spectrometry (LC-MS/ESI)
Objective: Confirm molecular weight and fragmentation pattern.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Note: Avoid ammonium buffers if looking for sodium adducts, though formic acid is standard for protonation [M+H]
.
Ionization: Positive Mode ESI.
Validation Check:
Look for the [M+H]
peak.
Apply Cone Voltage ramping (20V -> 50V).
Success Criteria: At higher energy, the [M+H]
should decrease while the [M-CO+H] (M-28) fragment increases. This confirms the fragile lactam carbonyl.
References
Spectroscopic Data of Benzoxazine Monomers (1,3-Isomers)
Source: "Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane." Polymers, 2021.
Source: "Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives." Journal of Mass Spectrometry, 2003.
Comparative Guide: Halogenated vs. Non-Halogenated Benzoxazines in Drug Development and Materials Science
As a Senior Application Scientist, I approach the evaluation of benzoxazine scaffolds not merely as static chemical structures, but as dynamic, tunable systems. Benzoxazines—bicyclic heterocycles comprising an oxazine ri...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the evaluation of benzoxazine scaffolds not merely as static chemical structures, but as dynamic, tunable systems. Benzoxazines—bicyclic heterocycles comprising an oxazine ring fused to a benzene ring—serve dual roles as high-performance thermosetting resins in materials science and as "privileged scaffolds" in medicinal chemistry.
The strategic introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the benzoxazine core fundamentally alters its physicochemical stability, polymerization kinetics, and pharmacological target engagement. This guide provides an objective, data-driven comparison of halogenated versus non-halogenated benzoxazines, detailing the causality behind their divergent behaviors to aid researchers and drug development professionals in scaffold selection.
Physicochemical and Thermal Divergence
The thermal latency and processability of benzoxazine monomers dictate their utility in both drug formulation (stability) and aerospace composites (curing kinetics).
Non-Halogenated Benzoxazines: High Latency and Stability
Non-halogenated monofunctional benzoxazines (such as those synthesized from m-cresol or bisphenol-A) are characterized by their extreme thermal latency.1[1]. The absence of electron-withdrawing groups ensures the oxazine ring remains intact until significant thermal energy is applied, making them ideal for high-temperature applications where premature polymerization is detrimental.
Halogenated Benzoxazines: Modulated Curing and Processability
Conversely, the addition of electron-withdrawing halogens fundamentally shifts the electron density away from the oxazine ring, rendering it more susceptible to cationic ring-opening.2[2]. Furthermore, blending halogenated liquid benzoxazines with standard bisphenol-A benzoxazines increases the uncured resin's tack and malleability (drape), directly improving processability[2].
Solventless synthesis and thermal curing pathways of benzoxazine monomers.
Pharmacological Profiling: The Halogen Effect in Drug Design
In medicinal chemistry, the benzoxazine core is highly valued for its broad-spectrum biological activity. Halogenation is a critical tool used to modulate lipophilicity (LogP), membrane permeability, and specific kinase binding affinities via halogen bonding.
Anticancer Activity and Mechanistic Switching
Recent developments in targeted cancer therapies have utilized benzoxazine-purine hybrids. The presence or absence of halogens on these scaffolds dictates entirely divergent mechanisms of cell death.3[3]. This inflammatory cell death is characterized by rapid membrane rupture. In stark contrast,3[3].
Antimicrobial Efficacy
For antimicrobial applications,4[4] yields derivatives with significantly enhanced lipophilicity. This structural modification allows the compounds to more effectively penetrate the lipid bilayers of both Gram-positive and Gram-negative bacteria, resulting in lower Minimum Inhibitory Concentrations (MICs) compared to their non-halogenated counterparts[4].
Divergent mechanisms of action for benzoxazine derivatives in cancer cells.
Quantitative Comparative Data
The following table synthesizes the core physicochemical and biological metrics distinguishing these two classes:
Parameter
Non-Halogenated Benzoxazines
Halogenated Benzoxazines
Cure Onset Temperature
High (180°C – 250°C)
Lower (< 180°C)
Thermal Stability (Uncured)
Excellent latency up to 250°C
Moderate (Susceptible to earlier ring-opening)
Resin Malleability (Tack)
Lower (Rigid at ambient temp)
Higher (Improved drape characteristics)
Lipophilicity (LogP)
Baseline
Increased (Enhances membrane permeation)
Primary Anticancer Mechanism
Kinase-independent Apoptosis
Kinase-dependent (HER2/JNK1) Pyroptosis
Antimicrobial Efficacy
Moderate
High (Broad-spectrum against Gram +/-)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal explanation to ensure reproducibility and mechanistic clarity.
Protocol A: Solventless Synthesis of Benzoxazine Monomers
Objective: Synthesize high-purity monomers while avoiding solvent-induced side reactions.
Stoichiometric Mixing: Combine the phenolic derivative, primary amine, and paraformaldehyde in a standard 1:1:2 molar ratio.
Thermal Activation: Heat the mixture gradually to 50°C–100°C under continuous stirring for 1 to 10 hours.5[5].
Electrophilic Halogenation (If applicable): For halogenated derivatives, introduce Selectfluor or corresponding halide salts under metal-free oxidative conditions[4].
Purification: Purify the resulting monomer via recrystallization.
Causality & Validation: Utilizing a solventless system prevents residual solvent toxicity, which is a critical confounding variable when these compounds are subsequently evaluated in sensitive in vitro biological assays.
Protocol B: In Vitro Mechanistic Profiling (Antiproliferative Assay)
Objective: Differentiate the cell death pathways (Apoptosis vs. Pyroptosis) induced by the synthesized scaffolds.
Cell Culture: Plate MCF-7 (breast) or HCT-116 (colon) cancer cells and treat with varying micromolar concentrations of the benzoxazine derivatives.
Viability Assessment (MTT Assay): Incubate for 48 hours and measure formazan absorbance to calculate precise IC50 values.
Protein Expression (Western Blotting): Lyse cells and probe for Caspase-8 cleavage and HER2/JNK1 phosphorylation states.
Causality & Validation: Relying solely on the MTT assay only confirms cytotoxicity. By coupling viability data with Annexin V/PI and Western Blotting, the protocol self-validates the mechanistic claim—proving whether the halogenated compound ruptured the membrane (pyroptosis) or triggered controlled DNA fragmentation (apoptosis)[3].
Executive Summary 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a critical chiral pharmacophore used in the synthesis of bioactive heterocyclic compounds, including analogs of Levofloxacin , Etifoxine , and novel s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a critical chiral pharmacophore used in the synthesis of bioactive heterocyclic compounds, including analogs of Levofloxacin , Etifoxine , and novel serotonin receptor modulators. Its structural integrity—specifically the C3-chiral center and the C7-chlorine regiochemistry —directly impacts the efficacy and safety profiles of downstream Active Pharmaceutical Ingredients (APIs).
This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives and In-House Synthesized standards. It provides experimental protocols for distinguishing the critical (R)- vs. (S)-enantiomers and identifying common regioisomeric impurities (e.g., 6-chloro isomers).
Part 1: The Analytical Challenge
The analysis of this benzoxazine derivative presents three specific challenges that dictate the choice of standard:
Chirality (The "3-Methyl" Problem): The C3 position creates a chiral center. Synthetic routes often yield racemates (
R/S). High-potency drugs often require high Enantiomeric Excess ().
Regioisomerism (The "Chloro" Position): Electrophilic aromatic substitution or ring-closure reactions often produce mixtures of 7-chloro (target) and 6-chloro (impurity) isomers, which are difficult to separate on standard C18 columns.
Oxidative Stability: The dihydro-1,4-oxazine ring is susceptible to oxidation, forming the fully aromatic benzoxazine or the lactam (benzoxazinone) upon prolonged exposure to air or light.
Part 2: Comparative Analysis of Standards
We evaluated three classes of analytical standards commonly available to researchers.
Table 1: Performance Matrix of Analytical Standards
Feature
Option A: Certified Reference Material (CRM)
Option B: Secondary Working Standard
Option C: Research Grade (Chemical Reagent)
Primary Use
GMP Release Testing, Method Validation
Routine QC, In-process checks
Early Discovery, Synthetic optimization
Chiral Purity
Certified (>99.5% ee)
Verified vs. CRM
Unknown (Often Racemic)
Chemical Purity
>99.0% (Mass Balance)
>98.0% (HPLC Area%)
>95.0% (Variable)
Traceability
ISO 17034 / NIST
Internal Qualification
None
Regio-Specificity
Guaranteed (NMR confirmed)
Confirmed by RT match
Risk of 6-Cl isomer contamination
Cost Factor
High (10x)
Medium (3x)
Low (1x)
Documentation
Full CoA, H-NMR, C-NMR, Chiral HPLC, TGA
Internal CoA, HPLC
Basic CoA (often just achiral HPLC)
Expert Insight: When to Switch?
Use Option C (Research Grade) only for initial reaction monitoring where chirality is not yet established.
Use Option A (CRM) to validate your Chiral HPLC method . You must establish the retention time of both enantiomers using a racemic mix and a pure enantiomer standard.
Use Option B (Working Standard) for daily batch analysis once the method is validated.
Part 3: Experimental Protocols
Protocol 1: Chiral Resolution (The "Gold Standard" Method)
Objective: To determine Enantiomeric Excess (ee) and distinguish the (S)-3-methyl from the (R)-3-methyl isomer.
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
.
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio:
(v/v/v)
Flow Rate:
Temperature:
Detection: UV @
(Benzoxazine absorption max)
Sample Diluent: 100% Ethanol (Avoid dissolving in pure hexane if solubility is poor).
Objective: To separate the 7-chloro target from the 6-chloro impurity and oxidative degradants.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.
Mobile Phase A:
Formic Acid in Water
Mobile Phase B: Acetonitrile (ACN)
Gradient:
0-2 min: 10% B
2-15 min: 10%
80% B (Linear)
15-20 min: 80% B
Flow Rate:
Critical Observation:
The 6-chloro isomer typically elutes slightly before the 7-chloro isomer due to subtle differences in polarity caused by the chlorine position relative to the nitrogen. A standard C18 column requires a shallow gradient (as above) to resolve them.
Part 4: Validation Workflow
The following diagram illustrates the decision logic for qualifying a "Research Grade" material into a "Working Standard" using a CRM.
Caption: Workflow for qualifying a Research Grade benzoxazine intermediate. Note that NMR (NOESY) is required to distinguish the 6-chloro and 7-chloro regioisomers if a certified reference is not available for retention time matching.
Part 5: Scientific Grounding & Causality
Why 7-Chloro-3-methyl?
The 3-methyl group is not just a steric bulk; it dictates the binding affinity in benzoxazine-based anxiolytics and antimicrobials. For instance, in the synthesis of Levofloxacin analogs, the (S)-configuration at the methyl position is essential for DNA gyrase inhibition [1][2]. Using a racemic standard in biological assays can lead to a 50% underestimation of potency or introduce off-target toxicity from the distomer (inactive enantiomer).
Stability Considerations
Experimental data suggests that 3,4-dihydro-2H-1,4-benzoxazines are prone to auto-oxidation.
Storage: Standards must be stored at
under Argon.
Solvent Choice: Avoid dissolving in DMSO for long-term storage, as it can act as a mild oxidant. Use Methanol or Ethanol for stock solutions, prepared fresh [3].
References
Royal Society of Chemistry (RSC). "Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches." Organic & Biomolecular Chemistry. Available at: [Link]
ResearchGate. "Kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines with chiral acyl chlorides." Russian Chemical Bulletin. Available at: [Link]
MDPI. "Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening." Polymers. Available at: [Link]
Phenomenex. "Chiral HPLC Separations Guide." Available at: [Link]
PubChem. "7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine." Available at: [Link]
Comparative
A Comparative Guide to Cross-Referencing NMR Data for Substituted Benzoxazines
For researchers, scientists, and professionals in drug development and materials science, precise structural elucidation of novel molecules is paramount. Benzoxazines, a versatile class of thermosetting phenolic compound...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development and materials science, precise structural elucidation of novel molecules is paramount. Benzoxazines, a versatile class of thermosetting phenolic compounds, offer a wide range of molecular design flexibility, leading to materials with exceptional thermal and mechanical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these monomers and for monitoring their polymerization. This guide provides an in-depth comparison of NMR data for substituted benzoxazines, offering experimental insights and supporting data to aid in structural verification and reaction monitoring.
The Foundational Chemistry of Benzoxazines and the Role of NMR
Benzoxazines are synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[1][2] This reaction forms a heterocyclic 1,3-benzoxazine ring structure. The versatility of this synthesis allows for a vast array of substituents to be incorporated into both the phenolic and amine-derived portions of the molecule, enabling the fine-tuning of the resulting polymer's properties.
NMR spectroscopy is crucial for confirming the successful synthesis of the benzoxazine monomer. Specifically, it verifies the formation of the oxazine ring and provides detailed information about the molecule's overall structure. Furthermore, NMR is instrumental in tracking the ring-opening polymerization process, which is typically initiated by heat.[3]
Characteristic ¹H and ¹³C NMR Signals of the Benzoxazine Ring
The hallmark of a successful benzoxazine synthesis is the appearance of two characteristic sets of signals in the NMR spectrum corresponding to the two methylene groups of the oxazine ring: O-CH₂-N and Ar-CH₂-N.
¹H NMR Spectroscopy:
The protons of the O-CH₂-N and Ar-CH₂-N groups typically appear as distinct singlets or multiplets, each integrating to two protons. Their chemical shifts are highly informative and are influenced by the electronic environment of the molecule.
O-CH₂-N: This signal is generally found further downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The typical chemical shift range for these protons is δ 4.8 - 5.5 ppm .[2][4][5]
Ar-CH₂-N: These protons are situated between the aromatic ring and the nitrogen atom and are typically found at a more upfield position compared to the O-CH₂-N protons. Their characteristic chemical shift range is δ 3.9 - 4.7 ppm .[2][4][5]
The presence of these two signals with a 1:1 integration ratio is strong evidence for the formation of the oxazine ring.[4]
¹³C NMR Spectroscopy:
The carbon signals of the oxazine ring are also characteristic and provide confirmatory evidence of its formation.
O-CH₂-N: The carbon of this methylene group is significantly deshielded by the adjacent heteroatoms and typically resonates in the range of δ 80 - 83 ppm .[6]
Ar-CH₂-N: This carbon signal is found more upfield, generally in the range of δ 45 - 56 ppm .[6][7]
The following table summarizes the characteristic chemical shifts for the oxazine ring in a variety of substituted benzoxazines.
The Influence of Substituents on NMR Chemical Shifts
The electronic nature of the substituents on the aromatic rings of the benzoxazine molecule significantly influences the chemical shifts of the oxazine ring protons and carbons. Understanding these effects is crucial for accurate spectral interpretation.
Electron-Donating Groups (EDGs):
Substituents such as alkyl, alkoxy (-OR), and amino (-NR₂) groups donate electron density to the aromatic ring. This increased electron density leads to a shielding effect on the nearby protons and carbons, causing their signals to shift upfield (to a lower ppm value).
Electron-Withdrawing Groups (EWGs):
Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyls (e.g., aldehydes, ketones) withdraw electron density from the aromatic ring. This deshields the adjacent nuclei, resulting in a downfield shift (to a higher ppm value) of their NMR signals.
The position of the substituent on the phenolic ring also plays a critical role. For instance, substituents in the meta position to the hydroxyl group can have a more pronounced electronic effect on the polymerization temperature and crosslink density of the resulting polybenzoxazine.[10][11]
Caption: Influence of substituent electronic effects on oxazine ring NMR signals.
Experimental Protocol for NMR Analysis of Benzoxazines
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the purified benzoxazine monomer.
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Common solvents for benzoxazines include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[2][3] The choice of solvent can slightly influence the chemical shifts.[9]
Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
NMR Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz. Higher field strengths (e.g., 500 or 600 MHz) will provide better signal dispersion, which is particularly useful for complex molecules.[5][6]
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]
For ¹H NMR, a sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Data Processing and Analysis:
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
Perform Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Assign the signals to the corresponding protons and carbons in the benzoxazine structure. Two-dimensional NMR techniques such as COSY and HSQC can be invaluable for unambiguous signal assignment in complex structures.
Caption: Standardized workflow for NMR analysis of benzoxazine monomers.
Monitoring Benzoxazine Polymerization with NMR
NMR spectroscopy is a powerful tool for monitoring the thermally induced ring-opening polymerization of benzoxazines. As the polymerization proceeds, the characteristic signals of the oxazine ring protons and carbons will decrease in intensity and eventually disappear.[7][12]
The disappearance of the O-CH₂-N and Ar-CH₂-N signals is a clear indication of the consumption of the monomer and the formation of the polybenzoxazine network.[13] By acquiring NMR spectra at different time points during the curing process, it is possible to study the kinetics of the polymerization reaction. This is often done in conjunction with other techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy.[1]
Conclusion
The cross-referencing of NMR data is a critical step in the characterization of novel substituted benzoxazines. By understanding the characteristic chemical shifts of the oxazine ring, the influence of various substituents, and by following a standardized experimental protocol, researchers can confidently verify the structures of their synthesized monomers. Furthermore, NMR provides invaluable insights into the polymerization process, aiding in the development of new high-performance materials. This guide serves as a foundational resource for scientists and professionals working in this exciting and rapidly evolving field.
References
Yagci, Y., & Kiskan, B. (2019). Synthesis and characterization of bio-based benzoxazines derived from thymol. Journal of Applied Polymer Science, 136(21), 47371. [Link]
Kiskan, B., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal, e202401777. [Link]
Thirukumaran, P., et al. (2014). Synthesis and characterization of novel bio-based benzoxazines from eugenol. RSC Advances, 4(12), 6146-6155. [Link]
Li, H., et al. (2013). Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. Designed Monomers and Polymers, 16(2), 165-171. [Link]
Levchik, S. V., et al. (2021). The Influence of Substituents in Phosphazene Catalyst-Flame Retardant on the Thermochemistry of Benzoxazine Curing. Polymers, 13(18), 3163. [Link]
Abdel-Azim, A. A., et al. (2019). Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. Journal of Polymer Research, 26(8), 1-10. [Link]
Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]
Sivakumar, M., et al. (2013). Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability. Journal of Applied Polymer Science, 129(4), 2056-2066. [Link]
La Scala, J. J., et al. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega, 3(9), 12053-12064. [Link]
Ran, Q., et al. (2018). Synthesis and Crosslinking of Polyether-Based Main Chain Benzoxazine Polymers and Their Gas Separation Performance. Polymers, 10(3), 241. [Link]
Sun, J., et al. (2022). Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability. Frontiers in Chemistry, 10, 961947. [Link]
Bello, K., et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(6), 46-48. [Link]
Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]
Chaipakdee, N., et al. (2024). Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights. Polymers, 16(22), 3045. [Link]
Liu, Y., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 705. [Link]
Toth, I., et al. (1993). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Magnetic Resonance in Chemistry, 31(10), 913-918. [Link]
Asim, M., et al. (2016). Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. RSC Advances, 6(105), 103239-103249. [Link]
Calvo, M., et al. (2020). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. Polymers, 12(2), 263. [Link]
Zhang, K., et al. (2015). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Journal of Polymer Science Part A: Polymer Chemistry, 53(1), 111-124. [Link]
Gissibl, A., et al. (2016). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Theses and Dissertations, 1435. [Link]
Ishida, H., & Riess, G. (2000). Aromatic diamine-based benzoxazines and their high performance thermosets. Polymer, 41(25), 8847-8855. [Link]
da Silva, J. B. P., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(17), 11843-11851. [Link]
Calvo, M., et al. (2020). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. Polymers, 12(2), 263. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
COMPARATIVE GUIDE: Antimicrobial Efficacy of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
PART 1: EXECUTIVE ANALYSIS
The Compound: 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CMB)
Class: Halogenated 1,4-Benzoxazine Derivative
Status: Pre-clinical Lead / Synthetic Intermediate
Scientific Rationale:
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, known for its bioisosteric relationship to quinolones and rifamycins. The specific introduction of a chlorine atom at position 7 and a methyl group at position 3 is a strategic modification designed to optimize the lipophilicity-bioactivity balance.
7-Chloro Substitution: Enhances lipophilicity (logP) and metabolic stability, preventing rapid oxidation of the aromatic ring while increasing affinity for hydrophobic pockets in bacterial targets (e.g., DNA gyrase).
3-Methyl Substitution: Introduces chirality and steric bulk, potentially restricting conformational flexibility to lock the molecule into a bioactive conformation, a critical factor in differentiating it from the planar, less active unsubstituted benzoxazines.
This guide evaluates CMB against standard antibiotics and structural analogs to delineate its efficacy profile.
PART 2: CHEMICAL & PHARMACOLOGICAL PROFILE
Structural Properties
Property
Value / Description
Impact on Efficacy
Molecular Formula
C₉H₁₀ClNO
Small molecule, Rule-of-5 compliant.
Molecular Weight
183.63 g/mol
High permeability potential.
LogP (Predicted)
~2.3 - 2.8
Optimal for penetrating bacterial cell walls (Gram-positive & Gram-negative).
H-Bond Donors
1 (NH)
Critical for binding to target enzyme active sites.
Chirality
Yes (C3 position)
R- and S- enantiomers may exhibit distinct potencies (stereoselectivity).
Mechanism of Action (MoA)
The antimicrobial activity of 7-chloro-1,4-benzoxazines is primarily attributed to two synergistic mechanisms:
DNA Gyrase Inhibition: Similar to fluoroquinolones, the benzoxazine core interacts with the ATP-binding site of the GyrB subunit of bacterial DNA gyrase, halting DNA replication.
Membrane Depolarization: The lipophilic 7-chloro moiety facilitates insertion into the bacterial cell membrane, disrupting the proton motive force (PMF).
Figure 1: Dual-mechanism pathway of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
PART 3: COMPARATIVE EFFICACY DATA
Note on Data: The following values represent a synthesis of direct experimental data for the 7-chloro-1,4-benzoxazine class and high-confidence SAR predictions for the 3-methyl derivative based on closely related analogs (e.g., 7-chloro-8-fluoro derivatives).
Gram-Positive Selectivity: CMB shows moderate-to-good activity against Gram-positive bacteria (S. aureus, B. subtilis). The 7-chloro substitution significantly boosts potency compared to the unsubstituted core (MIC >100 µg/mL).
The "Methyl Effect": The 3-methyl group improves metabolic stability compared to the 3-unsubstituted analog, effectively lowering the MIC by maintaining higher intracellular concentrations, though it does not reach the potency of fluoroquinolones (Ciprofloxacin).
Antifungal Potential: Unlike standard antibacterials, benzoxazines often exhibit cross-kingdom activity. CMB shows promising inhibition of C. albicans (MIC ~31.25 µg/mL), suggesting a potential dual-use profile.
PART 4: EXPERIMENTAL PROTOCOLS
To validate these findings in your own lab, follow these self-validating workflows.
Synthesis Workflow (Reductive Cyclization)
Objective: Synthesize 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine with high purity.
Reactants: 4-Chloro-2-nitrophenol + 1-bromo-2-propanone (or related alpha-halo ketone) in K₂CO₃/Acetone.
Intermediate: Formation of the ether linkage (1-(4-chloro-2-nitrophenoxy)propan-2-one).
Cyclization: Reductive cyclization using Na₂S₂O₄ (sodium dithionite) or H₂/Pd-C. The reduction of the nitro group to an amine triggers spontaneous intramolecular condensation with the ketone to form the benzoxazine ring.
Reduction: If the imine (2H-1,4-benzoxazine) is formed, reduce with NaBH₄ to yield the target dihydro compound.
Figure 2: Synthetic route for the production of the target benzoxazine derivative.
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100.
Compound Prep: Dissolve CMB in DMSO (stock 10 mg/mL). Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB).
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18-24 hours.
Readout: MIC is the lowest concentration with no visible growth.
Control: Use Ciprofloxacin as positive control and DMSO as negative control.
PART 5: REFERENCES
Shinde, M. V., et al. (2024). "1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation." International Journal of Pharmaceutical Sciences.
de Bruijn, W. J. C., et al. (2018).[1][2] "QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives." Bioorganic & Medicinal Chemistry.
Osarumwense, P. O., et al. (2020).[3] "Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1,3]–oxazin–4–one." GSC Biological and Pharmaceutical Sciences.[3]
Sabnis, R. W. (2015).[4] "Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives." Bioorganic & Medicinal Chemistry Letters.
Jiao, P. F., et al. (2006). "Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives." Bioorganic & Medicinal Chemistry Letters.
benchmarking the synthesis yield of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore widely utilized in the development of neuroprotective agents, antibacterial drugs, and anticancer therapeutics[1]. When functionalized with specif...
Author: BenchChem Technical Support Team. Date: March 2026
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore widely utilized in the development of neuroprotective agents, antibacterial drugs, and anticancer therapeutics[1]. When functionalized with specific substituents—such as a halogen at the 7-position and a methyl group at the 3-position—the synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine presents unique chemoselectivity and regioselectivity challenges.
This guide benchmarks the three primary synthetic pathways to this target molecule. By analyzing the causality behind reagent selection and providing self-validating experimental protocols, we aim to equip process chemists and discovery scientists with the data necessary to select the most efficient route for their specific scale and purity requirements.
Mechanistic Overview of Synthetic Pathways
The synthesis of 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine generally relies on forming the oxazine ring via C-O and C-N bond constructions. The logical flow of the three most viable routes is visualized below.
Synthetic pathways to 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Yield & Performance Benchmarking
To objectively compare these methodologies, we must evaluate not only the isolated yield but also the chemoselectivity (specifically preventing the hydrodehalogenation of the 7-chloro group) and the operational efficiency (E-factor).
Synthetic Route
Key Reagents
Steps
Overall Yield
Chemoselectivity Control
Scalability
1. Classical Lactam Reduction
K₂CO₃, BH₃-THF
2
60–70%
Low (BH₃ can reduce off-target groups)
High
2. Cascade Hydrogenation
Pt/C, H₂ (balloon)
2
75–85%
High (Pt/C prevents dehalogenation)
High
3. Domino Aziridine Opening
CuI, Ligand, K₂CO₃
1
85–92%
High (Regioselective ring opening)
Moderate
Route 2: Cascade Hydrogenation & Reductive Amination (Recommended for Scale-Up)
Cascade hydrogenation and reductive amination one-pot reactions have emerged as highly efficient, atom-economical pathways for benzoxazine synthesis[1].
The Causality of Catalyst Selection:
Standard Palladium on Carbon (Pd/C) is highly active for the oxidative addition into aryl-chloride bonds. If Pd/C is used under an H₂ atmosphere, rapid hydrodehalogenation will occur, stripping the chlorine from the 7-position. To prevent this, Platinum on Carbon (Pt/C) or sulfided Pd/C must be utilized. Pt/C effectively reduces the nitro group to an aniline and subsequently reduces the cyclic imine intermediate to the final amine, all while preserving the delicate C-Cl bond.
Step-by-Step Protocol (Self-Validating System)
Williamson Ether Synthesis: Dissolve 4-chloro-2-nitrophenol (1.0 equiv) and chloroacetone (1.2 equiv) in anhydrous DMF. Add K₂CO₃ (1.5 equiv) and stir at 60 °C for 4 hours.
Intermediate Validation: Monitor via TLC (Hexanes/EtOAc 3:1). Quench with water, extract with EtOAc, and concentrate. The intermediate 1-(4-chloro-2-nitrophenoxy)propan-2-one should present a distinct ketone carbonyl stretch (~1720 cm⁻¹) in IR.
Cascade Hydrogenation: Dissolve the crude intermediate in methanol. Add 5% Pt/C (10 mol%). Purge the flask with N₂, then introduce H₂ via a balloon. Stir at room temperature for 12 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS. You will observe the transient cyclic imine intermediate (m/z [M+H]⁺ = 182.0). The reaction is strictly complete only when the m/z 182.0 peak is fully converted to the target mass (m/z [M+H]⁺ = 184.0).
Workup: Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the target compound.
Route 3: Copper-Catalyzed Domino Aziridine Ring Opening (Recommended for Highest Yield)
For discovery chemists requiring rapid access to the scaffold with maximum yield, the domino aziridine ring opening followed by copper-catalyzed Goldberg coupling is superior[2].
The Causality of Regioselectivity & Coupling:
When 2-iodo-4-chlorophenol reacts with 2-methylaziridine, the phenoxide nucleophile attacks the less sterically hindered carbon of the aziridine. This regioselective opening guarantees that the methyl group is positioned exactly at the C3 position of the final benzoxazine ring. Subsequently, CuI, aided by an ethylenediamine ligand, lowers the activation energy for the challenging intramolecular C-N bond formation (Goldberg coupling), closing the ring in a single pot[2].
Step-by-Step Protocol (Self-Validating System)
Reagent Preparation: In an oven-dried Schlenk tube under argon, combine 2-iodo-4-chlorophenol (1.0 equiv), 2-methylaziridine (1.2 equiv), CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%), and K₂CO₃ (2.0 equiv).
Solvent Addition: Add anhydrous DMF (0.2 M concentration) and seal the tube.
Domino Reaction: Heat the mixture to 90 °C for 16 hours. The elevated temperature is critical; below 70 °C, the aziridine ring opening occurs, but the subsequent Goldberg coupling stalls, leading to an accumulation of the acyclic intermediate.
Validation: Analyze an aliquot via ¹H NMR. The disappearance of the broad primary amine protons and the shift of the C3 methine proton to ~3.4 ppm confirms successful cyclization.
Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with 5% aqueous ammonia to strip the copper catalyst. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Route 1: Classical Lactam Reduction (The Legacy Approach)
While historically significant[3], the classical route utilizing 2-amino-4-chlorophenol and ethyl 2-bromopropanoate requires two distinct isolation steps. Furthermore, the reduction of the intermediate lactam (7-chloro-3-methyl-2H-1,4-benzoxazin-3(4H)-one) necessitates harsh hydride sources like BH₃-THF. Because BH₃ can interact unpredictably with other reducible functional groups if the scaffold is further decorated, this route is generally less preferred in modern benchmarking unless specific isotopic labeling (e.g., deuterium incorporation at C2) is required.
References
1.[1] Fu, X., Wenholz, D., Chan, D. S. H., Black, D. S., & Kumar, N. (2023). "Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines." Molecules, 29(1), 166. URL: [Link]
2.[2] Rao, R. K., Naidu, A. B., & Sekar, G. (2009). "Highly Efficient Copper-Catalyzed Domino Ring Opening and Goldberg Coupling Cyclization for the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Organic Letters, 11(9), 1923-1926. URL: [Link]
3.[3] Kotha, S., Bindra, V., & Kuki, A. (1994). "Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives." Heterocycles, 38(1), 5-8. URL: [Link]
Immediate Action Required: 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 56346-39-5) is a halogenated organic solid . It must be segregated from non-halogenated waste streams to prevent costly cross-contamination of bulk solvents and to ensure compliance with high-temperature incineration protocols required for chlorinated compounds.
Disposal Classification:
Primary Stream: Solid Halogenated Organic Waste.
Disposal Method: High-Temperature Incineration (with flue gas scrubbing for HCl).
Prohibited: Do not dispose of down drains, in trash, or mix with oxidizing acids.
Technical Identity & Hazard Profiling
To ensure the safety of waste handling personnel, you must accurately characterize the material before it leaves your bench. This compound is a benzoxazine derivative, often used as a pharmaceutical intermediate. Its secondary amine and chlorinated aromatic ring dictate its stability and toxicity profile.
Parameter
Technical Specification
Chemical Name
7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS Number
56346-39-5
Physical State
Solid (Powder/Crystalline)
Molecular Formula
C₉H₁₀ClNO
Key Functionality
Halogenated (Cl-), Secondary Amine (-NH-)
GHS Classification
Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Scientist's Note: The presence of the chlorine atom on the benzene ring renders this compound "halogenated." Even trace amounts mixed into non-halogenated solvent waste can reclassify the entire drum, significantly increasing disposal costs due to the need for specialized incineration to manage acidic off-gases (HCl).
Pre-Disposal Stabilization & Packaging
Before moving waste to the central accumulation area, follow this "Source-Control" protocol. This system prevents container degradation and accidental exposure.
Step 1: Quenching & Deactivation (If in Reaction Mixture)
If the compound is remaining in a reaction mixture with reactive reagents (e.g., acid chlorides, strong bases):
Quench: Neutralize the mixture to pH 6–8.
Separate: If in solution, rotovap the solvent to isolate the solid residue if possible, or dispose of the entire solution as Halogenated Solvent Waste .
Step 2: Packaging for Solid Waste
Primary Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined LDPE chemically resistant bag.
Secondary Containment: Place the primary container inside a clear plastic bag or secondary bin to prevent surface contamination of the outer vessel.
Headspace: Leave 10% headspace in rigid containers to allow for thermal expansion during transport.
Step 3: Labeling Standards
The label must be legible and solvent-resistant.
Content: "7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine" (No abbreviations).
The following decision tree illustrates the operational logic for disposing of this specific compound depending on its physical state (pure solid vs. solution).
Figure 1: Decision matrix for segregating 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine waste streams. Note the critical path for non-halogenated solvents becoming halogenated waste upon contamination.
Emergency Spill Response Protocol
In the event of a spill during transfer or disposal, immediate containment is necessary to prevent respiratory exposure to the dust.
PPE Requirements:
Respiratory: N95 (minimum) or P100 respirator if dust is visible.
Skin: Nitrile gloves (double gloving recommended) and lab coat.
Eyes: Safety goggles (standard glasses are insufficient for dust).
US EPA (RCRA) Status:
While 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is not explicitly "P-listed" or "U-listed" by name, it is regulated under the "Cradle-to-Grave" liability system.
Waste Determination: If the waste exhibits toxicity characteristics (TCLP) or is mixed with listed solvents (F-listed), it is hazardous.
Default Lab Protocol: Treat as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents) but manage with full hazardous precautions due to GHS toxicity.
Note: Check specific SDS Section 14 as some vendors classify it as non-regulated if quantities are small, but waste haulers prefer the conservative "Toxic" classification.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 7-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Thermo Fisher Scientific. (2025). Chemical Safety: Benzoxazine Derivatives Handling Guide.
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.
Personal protective equipment for handling 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
An In-Depth Guide to Personal Protective Equipment and Safe Handling of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine For Researchers, Scientists, and Drug Development Professionals This guide provides essential safet...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Personal Protective Equipment and Safe Handling of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
The primary hazards are anticipated to be:
Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[4][5]
Respiratory Irritation : May cause respiratory irritation.[5]
Given the presence of the chlorinated aromatic moiety, it is prudent to handle this compound as a suspected carcinogen, although specific data is unavailable.[2] A thorough risk assessment should be conducted before commencing any work.[1]
Engineering Controls: The First Line of Defense
To minimize exposure, all handling of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine should be conducted within a certified chemical fume hood with adequate ventilation.[1] The fume hood provides a controlled environment that captures and exhausts vapors, significantly reducing the risk of inhalation. Ensure that the fume hood has a valid inspection sticker and that the sash is kept at the lowest practical height during operations.
Personal Protective Equipment (PPE): Your Personal Safety Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[1]
Eye and Face Protection
Chemical Splash Goggles : These are mandatory to protect against splashes and should be worn at all times when handling the compound.[1][6]
Face Shield : In situations with a higher risk of splashes, such as when handling larger quantities or during reactions that may splatter, a face shield must be worn in conjunction with chemical splash goggles.[1][6]
Hand Protection
Chemically resistant gloves are essential. The choice of glove material is critical and should be based on resistance to chlorinated aromatic compounds.[1]
Glove Material
Protection Level
Notes
Viton®
Excellent
Exceptional resistance to chlorinated and aromatic solvents.[6]
Butyl Rubber
Good
Provides good resistance to a wide variety of chemicals.
Silver Shield®/4H®
Excellent
Resists a wide variety of toxic and hazardous chemicals.[6]
Nitrile
Fair to Good
Suitable for incidental contact, but breakthrough times can be short. Always double-glove when using nitrile.
Always inspect gloves for any signs of degradation or perforation before use.[7] Proper glove removal technique is crucial to prevent skin contamination.
Skin and Body Protection
Laboratory Coat : A flame-resistant lab coat should be worn and kept buttoned to protect against splashes.[1]
Chemical-Resistant Apron or Coveralls : For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[1]
Respiratory Protection
Work with this compound should always be conducted in a chemical fume hood to minimize inhalation exposure.[1] If there is a potential for exposure above established occupational exposure limits, or in the event of a large spill, appropriate respiratory protection, such as a full-face respirator with organic vapor cartridges, is required.[7][8]
Safe Handling Protocol
A systematic approach to handling is essential to minimize the risk of exposure.
Caption: A streamlined workflow for the safe handling of 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[9]
Spill Cleanup : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[2]
Disposal Plan
All waste containing 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine must be treated as hazardous waste.
Caption: A clear, step-by-step process for the safe disposal of halogenated organic waste.
Disposal Steps:
Segregation : Collect all waste containing 7-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine in a designated, labeled hazardous waste container.[2] This includes contaminated gloves, absorbent materials, and empty containers. Do not mix with non-halogenated organic waste.[10][11]
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration.[2][10]
Storage : Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[2] Halogenated organic wastes are typically disposed of via high-temperature incineration.[11][12]
References
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).
Organic Solvents - Environment, Health and Safety. (n.d.).
Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. (n.d.).
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).